BnO-PEG5-OH
Descripción
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUSOTNGYAALST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543654 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57671-28-0 | |
| Record name | 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to BnO-PEG5-OH: A Versatile Linker in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethane, commonly known as BnO-PEG5-OH. This bifunctional molecule, featuring a benzyl-protected hydroxyl group and a terminal hydroxyl group connected by a five-unit polyethylene glycol (PEG) chain, is a crucial building block in modern pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Data
A summary of the key quantitative and qualitative data for this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 57671-28-0 | [1][2][3] |
| Molecular Weight | 328.41 g/mol | [1][2] |
| Molecular Formula | C17H28O6 | [1][2] |
| IUPAC Name | 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol | [1] |
| Synonym | Pentaethylene glycol monobenzyl ether | [2] |
| Physical Form | Liquid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. In the case of this compound, this can be achieved by reacting pentaethylene glycol with a benzyl halide in the presence of a base.
Representative Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a representative procedure based on the principles of the Williamson ether synthesis.
Materials:
-
Pentaethylene glycol
-
Benzyl bromide (or benzyl chloride)
-
Sodium hydride (NaH) or another suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with anhydrous THF.
-
Deprotonation: Pentaethylene glycol (1 equivalent) is dissolved in the THF. Sodium hydride (1.1 equivalents) is then added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Benzyl bromide (1 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of deionized water at 0 °C.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with deionized water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Applications in Drug Development: PROTACs
This compound is a widely used linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PEG chain in this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Logical Workflow: Role of this compound in PROTAC Synthesis
References
The Versatile Role of BnO-PEG5-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced drug development, particularly in the realm of targeted protein degradation, the strategic choice of chemical linkers is paramount. This technical guide provides an in-depth exploration of BnO-PEG5-OH, a heterobifunctional polyethylene glycol (PEG) derivative, and its critical applications in research. With a primary focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this document will detail its chemical properties, synthetic utility, and the impact of the PEG moiety on the pharmacological properties of the resulting bioconjugates. This guide consolidates experimental methodologies and quantitative data from seminal research, offering a comprehensive resource for scientists engaged in the design and synthesis of novel therapeutics.
Introduction to this compound
This compound, or 1-(benzyloxy)-16-hydroxy-3,6,9,12,15-pentaoxaheptadecane, is a discrete PEG (dPEG®) linker characterized by a benzyl ether (BnO) protecting group at one terminus and a reactive hydroxyl (-OH) group at the other, connected by a five-unit ethylene glycol chain. This structure imparts a unique combination of hydrophilicity and chemical versatility, making it a valuable building block in bioconjugation and drug delivery.
The presence of the PEG spacer is crucial for enhancing the aqueous solubility and improving the pharmacokinetic profile of the molecules it is incorporated into. The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, allowing its conjugation to various bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 57671-28-0 |
| Molecular Formula | C₁₇H₂₈O₆ |
| Molecular Weight | 328.4 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in water, DCM, Methanol |
Core Application: A Linker in PROTAC Synthesis
The most prominent application of this compound in contemporary research is as a precursor for the linker component of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A typical PROTAC consists of a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker connecting the two.
The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]
The Significance of the PEGylated Linker
The incorporation of a PEG chain, such as the one derived from this compound, offers several advantages in PROTAC design:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the often hydrophobic warhead and E3 ligase ligands, which is crucial for biological assays and in vivo applications.[3]
-
Improved Cell Permeability: By modulating the overall polarity of the PROTAC, the PEG linker can influence its ability to cross cell membranes and reach its intracellular targets.[2]
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination. Studies have shown that the degradation efficiency of a PROTAC is highly dependent on the linker length.[2]
The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: The catalytic cycle of a PROTAC, inducing targeted protein degradation.
Experimental Protocols: Synthesis of PROTAC Linkers from this compound
This compound is a starting material that requires further chemical modification to be incorporated into a PROTAC. The terminal hydroxyl group is typically activated or converted into a more reactive functional group, such as a tosylate, mesylate, amine, or carboxylic acid, for subsequent conjugation to the warhead or E3 ligase ligand.
Activation of the Hydroxyl Group: Tosylation
Activation of the terminal hydroxyl group as a tosylate is a common strategy to create a good leaving group for subsequent nucleophilic substitution reactions.
References
The Lynchpin of Bioconjugation: A Technical Guide to Pentaethylene Glycol Monobenzyl Ether and its Applications in Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaethylene Glycol Monobenzyl Ether (BnO-PEG5-OH) is a pivotal, yet often overlooked, precursor in the synthesis of advanced bioconjugates, particularly in the rapidly evolving fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While not typically employed in its native form as a linker, its unique structure, featuring a terminal hydroxyl group and a benzyl-protected counterpart, offers a versatile platform for the creation of precisely defined, heterobifunctional polyethylene glycol (PEG) linkers. This technical guide delineates the critical role of Pentaethylene Glycol Monobenzyl Ether as a foundational building block, detailing its synthetic derivatization into a variety of functionalized linkers and showcasing the impact of PEG5 linkers on the physicochemical and pharmacokinetic properties of bioconjugates. Experimental protocols for key synthetic transformations and bioconjugation reactions are provided, alongside quantitative data that underscores the importance of linker design in optimizing therapeutic efficacy.
Introduction: The Critical Role of Linkers in Bioconjugation
The therapeutic efficacy of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and the functional potency of novel modalities such as Proteolysis-Targeting Chimeras (PROTACs) are critically dependent on the linker that connects the targeting moiety to the payload or the E3 ligase ligand.[1][2] Polyethylene glycol (PEG) linkers have become a cornerstone in this field due to their ability to impart favorable physicochemical properties to the final conjugate.[3] Key advantages of PEGylation include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drug payloads, mitigating aggregation and improving formulation characteristics.[4]
-
Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation half-life.[4][5]
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[4]
Monodisperse PEG linkers, which have a precisely defined number of ethylene glycol units, are particularly valuable as they lead to homogenous bioconjugates with predictable properties.[4] Pentaethylene Glycol Monobenzyl Ether, with its five ethylene glycol units, serves as an ideal starting material for the synthesis of these crucial components.
Physicochemical Properties of Pentaethylene Glycol Monobenzyl Ether
Pentaethylene Glycol Monobenzyl Ether is a colorless to light yellow liquid with properties that make it a suitable precursor for further chemical modification. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₈O₆ | [6] |
| Molar Mass | 328.4 g/mol | [6] |
| Density | 1.10 g/cm³ | [6] |
| Boiling Point | 437.2 ± 40.0 °C (Predicted) | [6] |
| Flash Point | 218.194 °C | [6] |
| Storage Condition | Sealed in dry, Room Temperature | [6] |
Pentaethylene Glycol Monobenzyl Ether as a Synthetic Precursor
The true utility of Pentaethylene Glycol Monobenzyl Ether in advanced drug development lies in its role as a versatile synthetic intermediate. The benzyl ether serves as a robust protecting group for one of the terminal hydroxyl groups, allowing for the selective functionalization of the other.[7] This "desymmetrization" is the first critical step in producing heterobifunctional PEG5 linkers, which possess two different reactive termini for sequential conjugation reactions.[6][8]
The general workflow for converting Pentaethylene Glycol Monobenzyl Ether into a heterobifunctional linker involves:
-
Activation of the free hydroxyl group: The terminal -OH group is typically converted into a more reactive functional group, such as a tosylate or mesylate.[8][9]
-
Introduction of the first functional group: The activated group is then displaced to introduce the first desired functionality, for example, an azide or a protected amine.[10]
-
Deprotection of the benzyl group: The benzyl ether is cleaved, commonly via catalytic hydrogenation, to reveal the second hydroxyl group.[7][11]
-
Functionalization of the newly revealed hydroxyl group: This second hydroxyl group is then converted into the second desired functional group, creating the final heterobifunctional linker.
This strategic approach allows for the synthesis of a wide array of linkers with orthogonal reactivity, essential for the controlled assembly of complex bioconjugates.
Synthetic Pathways for Heterobifunctional PEG5 Linkers
The following diagram illustrates the synthetic pathways to generate key heterobifunctional PEG5 linkers starting from Pentaethylene Glycol Monobenzyl Ether.
Caption: Synthetic pathways for heterobifunctional PEG5 linkers.
Experimental Protocols
The following are representative protocols for the key synthetic transformations and a general bioconjugation reaction.
Synthesis of Tosylate of Pentaethylene Glycol Monobenzyl Ether (BnO-PEG5-OTs)
This protocol describes the activation of the terminal hydroxyl group of Pentaethylene Glycol Monobenzyl Ether.
-
Materials: Pentaethylene Glycol Monobenzyl Ether, p-toluenesulfonyl chloride (TsCl), triethylamine (Et₃N) or pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve Pentaethylene Glycol Monobenzyl Ether (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine or pyridine (1.5-2 equivalents).
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired tosylate.[9][12]
-
Synthesis of Azido-PEG5-alcohol (HO-PEG5-N3)
This two-step protocol involves the introduction of an azide group and subsequent deprotection of the benzyl ether.
-
Step 1: Synthesis of BnO-PEG5-N3
-
Materials: BnO-PEG5-OTs, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve BnO-PEG5-OTs (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to obtain BnO-PEG5-N3, which can be used in the next step without further purification or purified by column chromatography if necessary.[10]
-
-
-
Step 2: Deprotection to HO-PEG5-N3
-
Materials: BnO-PEG5-N3, Palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas (H₂).
-
Procedure:
-
Dissolve BnO-PEG5-N3 in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield HO-PEG5-N3.[7][11]
-
-
General Protocol for Antibody-Drug Conjugation using a Heterobifunctional PEG5 Linker
This protocol outlines a general procedure for conjugating a drug to an antibody using a synthesized NHS-ester-PEG5-Maleimide linker.
-
Materials: Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), NHS-ester-PEG5-Maleimide linker, thiol-containing drug payload, dimethyl sulfoxide (DMSO), size-exclusion chromatography (SEC) column.
-
Procedure:
-
Antibody-Linker Conjugation:
-
Prepare a stock solution of the NHS-ester-PEG5-Maleimide linker in anhydrous DMSO.
-
Adjust the pH of the antibody solution to 7.5-8.5 to facilitate the reaction with primary amines (lysine residues).
-
Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to antibody).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess, unreacted linker using a desalting column or tangential flow filtration.
-
-
Drug-Linker Conjugation:
-
Dissolve the thiol-containing drug payload in DMSO.
-
Add the drug solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or 4 °C overnight.
-
Purify the resulting ADC using SEC to remove unreacted drug and aggregated species.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation state of the ADC by SEC.
-
-
Caption: General workflow for ADC synthesis.
Impact of PEG5 Linkers on Bioconjugate Properties: Quantitative Data
The length of the PEG linker is a critical determinant of the final bioconjugate's properties. While extensive data for a wide range of PEG lengths exists, the following tables summarize representative quantitative data for ADCs constructed with short PEG linkers (including those with approximately 5 PEG units) to illustrate their impact on in vitro potency and in vivo pharmacokinetics.
Table 5.1: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| ADC Target | Payload | Linker | Cell Line | IC₅₀ (ng/mL) | Reference |
| CD30 | MMAE | PEG-glucuronide | CD30+ Lymphoma | ~10-20 (PEG length had minimal effect) | [13] |
| HER2 | MMAE | PEG-Affibody | NCI-N87 | 0.23 (PEG4) | [5] |
| HER2 | MMAE | PEG-Affibody | NCI-N87 | 1.15 (PEG10) | [5] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 5.2: In Vivo Pharmacokinetics of ADCs with Varying PEG Linker Lengths
| ADC Construct | Linker | Species | Half-life (t₁/₂) | Clearance Rate | Reference |
| Non-binding IgG-MMAE | PEG4-glucuronide | Rat | Significantly shorter than PEG8 | Higher than PEG8 | [13] |
| Non-binding IgG-MMAE | PEG8-glucuronide | Rat | Significantly longer than PEG4 | Lower, reached a plateau | [13] |
| Affibody-MMAE | PEG4 | Mouse | ~2.5-fold increase vs. non-PEGylated | - | [5] |
| Affibody-MMAE | PEG10 | Mouse | ~11.2-fold increase vs. non-PEGylated | - | [5] |
Note: Direct comparison is illustrative as the constructs and models differ.
These data highlight a crucial trend: while longer PEG chains generally improve pharmacokinetic properties, they can sometimes slightly decrease in vitro potency due to steric hindrance. Therefore, a PEG5 linker, derived from Pentaethylene Glycol Monobenzyl Ether, can offer a balanced profile, providing sufficient hydrophilicity and pharmacokinetic benefits without significantly compromising the biological activity of the payload. The optimal PEG length must be determined empirically for each specific bioconjugate.[14]
Applications in PROTACs
The principles of using Pentaethylene Glycol Monobenzyl Ether as a precursor for heterobifunctional linkers are directly applicable to the synthesis of PROTACs. In a PROTAC, the linker connects a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase. The length and composition of this linker are critical for inducing the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.[1][15]
A PEG5 linker can provide the necessary flexibility and spatial orientation for the two ligands to bind their respective proteins effectively. The synthetic strategies outlined above can be used to create PROTAC linkers with, for example, a terminal carboxylic acid for amide bond formation with one ligand and a terminal alkyne for a "click" reaction with the other.
Caption: Logical relationship in PROTAC functionality.
Conclusion
Pentaethylene Glycol Monobenzyl Ether is a fundamental building block in the design and synthesis of advanced therapeutics. Its utility as a precursor for heterobifunctional PEG5 linkers provides medicinal chemists with a powerful tool to precisely control the properties of ADCs, PROTACs, and other bioconjugates. By enabling the creation of homogenous, well-defined drug delivery systems, it plays a crucial role in optimizing their safety, stability, and efficacy. The experimental and quantitative data presented in this guide underscore the importance of rational linker design, a process that often begins with the strategic chemical manipulation of simple yet versatile precursors like Pentaethylene Glycol Monobenzyl Ether. As the field of targeted therapies continues to advance, the demand for such well-defined synthetic intermediates will undoubtedly grow, further solidifying their importance in the development of next-generation medicines.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. openpr.com [openpr.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. jchemlett.com [jchemlett.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The design of these heterobifunctional molecules, which consist of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is a complex multi-parameter optimization challenge. The linker, far from being a passive spacer, plays a critical role in determining the overall efficacy, selectivity, and pharmacokinetic properties of a PROTAC. Among the various linker chemistries, polyethylene glycol (PEG) linkers have become a cornerstone of PROTAC design. Their inherent hydrophilicity, flexibility, and tunable length offer a powerful toolkit to address key challenges in PROTAC development, such as poor solubility and cell permeability. This technical guide provides a comprehensive overview of the multifaceted role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to empower the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is a critical determinant of its biological activity. Its length, composition, and attachment points profoundly influence several key parameters that govern the efficiency of protein degradation.[1]
-
Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[2] A linker that is too short can lead to steric hindrance, preventing the complex from forming, while an excessively long linker may result in an unstable or unproductive arrangement for ubiquitin transfer.[3]
-
Physicochemical Properties: PROTACs are often large molecules with high molecular weights and lipophilicity, which can lead to poor aqueous solubility and challenges with formulation and bioavailability.[3] The incorporation of hydrophilic linkers, such as PEG, can significantly improve these properties.[4]
-
Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is paramount. The physicochemical properties of the linker, including its polarity and flexibility, play a crucial role in modulating cell permeability.[5]
Polyethylene Glycol (PEG) Linkers: A Versatile Tool in PROTAC Design
PEG linkers are composed of repeating ethylene glycol units and are among the most common motifs incorporated into PROTAC structures.[6][7] Their popularity stems from a unique combination of advantageous properties:
-
Enhanced Solubility: The hydrophilic nature of the ethylene glycol repeats significantly increases the aqueous solubility of PROTACs, addressing a common challenge in their development.[3][4]
-
Tunable Length and Flexibility: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the two ligands.[8][9] This flexibility can enable the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[10]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for therapeutic applications.[1]
-
Modulation of Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers can allow them to adopt folded conformations that shield their polar surface area, facilitating passage across the cell membrane.[11][12]
However, it is important to note some potential drawbacks. Compared to more rigid alkyl linkers, PEG linkers may have reduced metabolic stability in vivo and can be more synthetically challenging and costly to produce.[1][4]
Quantitative Impact of PEG Linkers on PROTAC Performance
The choice of linker length and composition has a quantifiable impact on a PROTAC's degradation efficiency (DC50 and Dmax), physicochemical properties, and cell permeability. The following tables summarize illustrative data compiled from various sources in the literature.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Illustrative PROTACs
| PROTAC Example | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁶ cm/s) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[2]
Table 3: Comparative Degradation Efficacy of BTK PROTACs with Varying Linker Lengths in Mino Cells [13]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| NC-1 | Non-covalent | 2.2 | 97 |
| IR-1 | PEG-based | 11 | 96 |
| RC-3 | PEG-based | 12 | 96 |
Key Signaling Pathways and Experimental Workflows
The rational design of PROTACs requires a thorough understanding of the underlying biological pathways and a systematic experimental approach to evaluate their performance.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Design and Evaluation
Caption: A typical workflow for the design and evaluation of PROTACs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PEGylated PROTACs.
General Synthesis of a PEGylated PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid).
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH).
-
Coupling reagents (e.g., HATU, HOBt, EDC).
-
Base (e.g., DIPEA).
-
Anhydrous solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-X, where X is a protecting group) in an appropriate anhydrous solvent such as DMF.
-
Add coupling reagents (e.g., HATU and HOBt) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Deprotection (if necessary):
-
Remove the protecting group from the linker on the E3 ligase-linker intermediate according to standard procedures.
-
-
Second Coupling Reaction:
-
Dissolve the purified and deprotected E3 ligase-linker intermediate and the POI ligand in an appropriate anhydrous solvent.
-
Add coupling reagents and a base as in the first step.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using NMR and high-resolution mass spectrometry.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol describes the quantification of target protein levels in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
PROTAC stock solution (in DMSO).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Ternary Complex Formation Assay (e.g., TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Labeled POI (e.g., with a donor fluorophore).
-
Labeled E3 ligase (e.g., with an acceptor fluorophore).
-
PROTAC compound.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
Procedure:
-
Assay Setup:
-
In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein.[8]
Materials:
-
Purified E1 activating enzyme.
-
Purified E2 conjugating enzyme.
-
Purified E3 ligase complex.
-
Purified target protein (POI).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer.
-
PROTAC compound.
Procedure:
-
Reaction Setup:
-
Combine the E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.
-
Add the PROTAC compound or vehicle control.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specified time.
-
-
Analysis:
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by Western blot using an antibody against the POI to detect higher molecular weight ubiquitinated species.[8]
-
Cellular Permeability Assay (e.g., PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[5]
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin in dodecane).
-
PROTAC compound.
-
Phosphate buffered saline (PBS).
-
LC-MS/MS for quantification.
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
-
Compound Addition:
-
Add the PROTAC solution to the donor wells.
-
Add buffer to the acceptor wells.
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate for a defined period.
-
-
Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) based on the concentration of the compound that has diffused into the acceptor plate.
-
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies. Advances in structural biology, computational modeling, and a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will continue to drive the development of PROTACs with superior potency, selectivity, and drug-like properties, ultimately expanding their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
BnO-PEG5-OH: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential safety and handling information for BnO-PEG5-OH (CAS No. 57671-28-0), a polyethylene glycol (PEG)-based PROTAC linker utilized in the synthesis of Proteolysis Targeting Chimeras.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 57671-28-0 | [1][2] |
| Molecular Formula | C17H28O6 | [1] |
| Molecular Weight | 328.401 g/mol | [1] |
| Appearance | Liquid | [2] |
| Purity | >95% | [2][3] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 437.2 ± 40.0 °C at 760 mmHg | [1] |
| Flash Point | 218.2 ± 27.3 °C | [1] |
| Vapor Pressure | 0.0 ± 1.1 mmHg at 25°C | [1] |
| Solubility | Soluble in water. | [4] |
| LogP | -0.18 | [1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The following table outlines its hazard classifications and corresponding precautionary measures.
| Hazard Information | Details | Source |
| Pictogram | [2] | |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
The following diagram illustrates the logical workflow for hazard identification and the initial response actions.
Caption: Hazard Identification and Initial Response Workflow for this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount when working with this compound. The following procedures are based on established safety guidelines for handling potentially hazardous chemicals.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Use appropriate safety glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves (minimum requirement: standard BS EN 374:2003). Gloves should be inspected before use.
-
Body Protection: Wear an appropriate protective lab coat.
-
Respiratory Protection: If a risk assessment indicates it is necessary, use a suitable respirator.
Engineering Controls
-
Ventilation: Use in a well-ventilated area. A chemical fume hood is recommended for all handling procedures.[5]
-
Safety Equipment: Ensure the laboratory is equipped with a safety shower and an eyewash station.
Handling Procedures
-
Preparation: Read and understand the Safety Data Sheet (SDS) before use. Ensure all necessary PPE is donned correctly.
-
Dispensing:
-
General Hygiene:
Storage Conditions
-
Temperature: Store in a cool, well-ventilated area.[5] Some sources recommend storing at room temperature, sealed in a dry environment.[2] For long-term storage, -20°C is recommended.[4]
-
Container: Keep the container tightly closed.
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[5]
The following diagram outlines the recommended workflow for the safe handling of this compound.
References
Navigating the Physicochemical Landscape of BnO-PEG5-OH: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BnO-PEG5-OH, or pentaethylene glycol monobenzyl ether, is a discrete polyethylene glycol (dPEG®) derivative that is frequently employed as a flexible linker in the synthesis of complex molecules, particularly in the burgeoning field of proteomics and drug delivery. Its defined chain length and heterobifunctional nature, possessing a hydroxyl group and a stable benzyl ether, make it a valuable building block. Understanding the solubility and stability of this linker is paramount for its effective handling, storage, and application in multi-step synthetic protocols and for ensuring the integrity of the final conjugate. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, supported by available data, detailed experimental protocols, and visual workflows to aid researchers in their endeavors.
Core Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature. Its structure combines a hydrophilic pentaethylene glycol chain with a lipophilic benzyl group, imparting an amphiphilic character that dictates its solubility profile.
| Property | Value | Source |
| CAS Number | 57671-28-0 | N/A |
| Molecular Formula | C17H28O6 | N/A |
| Molecular Weight | 328.41 g/mol | N/A |
| Physical Form | Liquid | [1] |
| Storage Temperature | Sealed in dry, room temperature | [1] |
Solubility Profile
The solubility of this compound is governed by the "like dissolves like" principle. The presence of the polar hydroxyl group and the ether linkages of the PEG chain allows for hydrogen bonding with protic solvents, while the aromatic benzyl group contributes to interactions with non-polar and aromatic solvents.
Qualitative Solubility:
Based on the general solubility of polyethylene glycols and the structure of this compound, a qualitative solubility profile can be predicted:
-
High Solubility: Expected in a broad range of organic solvents, including dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
-
Moderate to Good Solubility: Likely in alcohols such as methanol and ethanol, where the hydroxyl group can engage in hydrogen bonding.
-
Lower Solubility: Anticipated in less polar ethers like diethyl ether and in non-polar aliphatic hydrocarbons such as hexanes.
-
Water Solubility: While the PEG5 chain imparts hydrophilicity, the benzyl group is hydrophobic. Therefore, it is expected to have some solubility in water, but it is not infinitely miscible.
Quantitative Solubility Data (Estimated):
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble (~10-50 g/L) | The hydrophilic PEG chain is offset by the hydrophobic benzyl group. |
| Methanol | Highly Soluble (>100 g/L) | Polarity and hydrogen bonding capability are favorable. |
| Ethanol | Highly Soluble (>100 g/L) | Similar to methanol, provides good solvation. |
| Dichloromethane (DCM) | Very Soluble (>200 g/L) | A versatile solvent for a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble (>200 g/L) | A powerful polar aprotic solvent capable of dissolving a wide array of substances.[2][3] |
| Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the benzyl group. |
| Hexanes | Sparingly Soluble (<1 g/L) | The non-polar nature of hexanes is not conducive to solvating the polar parts of the molecule. |
Stability Profile
The stability of this compound is primarily influenced by the chemical reactivity of its two main components: the polyethylene glycol chain and the benzyl ether linkage.
Key Degradation Pathways:
-
Oxidation of the PEG Chain: The ether linkages in the PEG backbone are susceptible to auto-oxidation, a process that can be accelerated by exposure to oxygen, elevated temperatures, and the presence of transition metal ions.[4] This degradation can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids.
-
Cleavage of the Benzyl Ether Bond: The benzyl ether group is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions or through oxidative mechanisms.[5] Catalytic hydrogenolysis is a common method for the deliberate cleavage of benzyl ethers.[5]
Factors Affecting Stability:
-
Temperature: Elevated temperatures accelerate both oxidative degradation of the PEG chain and potential hydrolysis of the ether linkages, although the latter is generally slow.
-
pH: While stable in neutral and basic conditions, acidic environments can promote the cleavage of the benzyl ether.
-
Light: Exposure to UV light can generate free radicals, which can initiate and propagate oxidative degradation of the PEG chain.
-
Oxygen: The presence of oxygen is a key factor in the auto-oxidation of the PEG chain. Storing under an inert atmosphere (e.g., argon or nitrogen) can significantly enhance stability.
-
Enzymatic Degradation: The terminal alcohol group of this compound can be a substrate for enzymes such as alcohol dehydrogenase (ADH), which can initiate its metabolic degradation.[6][7]
Quantitative Stability Data (Illustrative):
Specific kinetic data for the degradation of this compound is scarce. The following table provides illustrative data for related processes to give a general understanding of potential degradation rates.
| Condition | Degradation Pathway | Rate/Observation | Source |
| Acidic Hydrolysis (High Temperature) | Benzyl Ether Cleavage | Benzyl phenyl ether hydrolysis at 220-250 °C follows first-order kinetics with an activation energy of 150.3 kJ/mol.[8] | [8] |
| Oxidative Degradation (Fenton Reaction) | PEG Chain Cleavage | Homogeneous Fenton reaction can achieve ~93% degradation of PEG.[4] | [4] |
| Enzymatic Oxidation (Alcohol Dehydrogenase) | Oxidation of Terminal Alcohol | For short-chain PEGs (n=1 to 8), the Km decreases and Vmax decreases as the chain length increases.[6] | [6] |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a method to determine the solubility of this compound in various solvents using the saturation shake-flask method followed by quantification via High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, DCM, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess should be sufficient to ensure that a solid/liquid phase is visible after equilibration.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solute settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved material.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Inject the diluted samples and the standard solutions into the HPLC system.
-
A reversed-phase C18 column is often suitable. The mobile phase will depend on the solvent used for dissolution but a gradient of water and acetonitrile or methanol is a common starting point.
-
Since this compound has a UV chromophore (the benzyl group), a UV detector set to an appropriate wavelength (e.g., ~254 nm) can be used. Alternatively, an ELSD can be employed as a more universal detector for PEGs.[9]
-
-
Quantification:
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions, as recommended by ICH guidelines.[10]
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
pH meter
-
HPLC system (as described in Protocol 1)
-
Mass spectrometer (MS) for identification of degradation products (optional)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature for a defined period.
-
Oxidation: Mix the stock solution with 3% H2O2 and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose a solid or solution sample of this compound to dry heat in an oven (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample (unstressed) should be kept under normal storage conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the remaining concentration of this compound and to observe the formation of any degradation products.
-
The HPLC method should be "stability-indicating," meaning it can separate the parent compound from its degradation products.
-
-
Data Analysis and Degradant Identification:
-
Calculate the percentage of degradation for each stress condition.
-
If significant degradation is observed, the degradation products can be further characterized using techniques like LC-MS to elucidate their structures.
-
NMR spectroscopy can also be a powerful tool for analyzing the degradation products.[11][12][13]
-
Visualizations
The following diagrams, generated using Graphviz, illustrate key workflows and concepts related to the solubility and stability of this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. thco.com.tw [thco.com.tw]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Degradation of polyethylene glycol by Fenton reaction: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water [ccspublishing.org.cn]
- 9. agilent.com [agilent.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to BnO-PEG5-OH for Drug Development Professionals
An In-depth Review of Procurement, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For researchers and scientists at the forefront of novel therapeutic development, particularly in the burgeoning field of targeted protein degradation, the selection of appropriate chemical tools is paramount. BnO-PEG5-OH, a monobenzyl ether of pentaethylene glycol, has emerged as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including supplier and purchasing information, and a detailed experimental protocol for its application in PROTAC synthesis.
Supplier and Purchasing Information for this compound
The procurement of high-quality reagents is the foundational step for reproducible and reliable experimental outcomes. A summary of suppliers for this compound (CAS Number: 57671-28-0) is presented below to facilitate efficient purchasing. Researchers are advised to request certificates of analysis from suppliers to confirm purity and identity.
| Supplier | Catalog Number | Purity | Available Quantities | Price | Notes |
| ChemPep | 282102 | >95% | 5g, 25g | Inquire | - |
| Sigma-Aldrich | - | >95% | Varies (Distributor for Ambeed) | Inquire | Distributes for other manufacturers. |
| MedChemExpress (MCE) | HY-W010045 | >98% | 100mg, 250mg, 500mg, 1g | Inquire | Provides technical data and literature references. |
| Ambeed | AMBH9614FDBD | >95% | Varies | Inquire | - |
| Precise PEG | AG-0007 | >96% | Varies | Inquire | Specializes in PEG linkers and offers custom synthesis. |
| BOC Sciences | - | >95% | Varies | Inquire | - |
The Role of this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker component is not merely a spacer but plays a critical role in the efficacy of the PROTAC. Its length, flexibility, and chemical properties influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination. PEG (polyethylene glycol) linkers, such as those derived from this compound, are frequently employed due to their hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule. The five ethylene glycol units in this compound provide a flexible chain of a specific length that can be crucial for optimal ternary complex formation.
Experimental Protocol: Synthesis of a PROTAC using a this compound Derived Linker
The following is a representative experimental protocol for the synthesis of a PROTAC, illustrating how this compound can be incorporated as a linker. This protocol is based on methodologies described in the literature for the synthesis of PROTACs targeting the E3 ligases Cereblon (CRBN) and Von Hippel-Lindau (VHL).[1][2]
Objective: To synthesize a heterobifunctional PROTAC by coupling a VHL ligand and a CRBN ligand using a linker derived from this compound.
Materials:
-
This compound
-
VHL Ligand with a reactive functional group (e.g., a carboxylic acid)
-
CRBN Ligand with a reactive functional group (e.g., an amine)
-
Activating agents for amide coupling (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Reagents for deprotection (e.g., Pd/C, H2 for debenzylation)
-
Reagents for functional group transformation (e.g., MsCl, NaN3 for azidation; propargylamine for alkynylation)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
-
Analytical instruments (e.g., LC-MS, NMR)
Part 1: Functionalization of the this compound Linker
-
Mesylation of this compound:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.
-
-
Azidation of the Mesylated Intermediate:
-
Dissolve the crude mesylated intermediate (1 eq.) in dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3 eq.) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the azido-functionalized linker, BnO-PEG5-N3.
-
Part 2: Coupling of the Linker to the First Ligand (e.g., VHL Ligand)
-
Debenzylation of the Linker:
-
Dissolve BnO-PEG5-N3 (1 eq.) in ethanol or methanol.
-
Add Palladium on carbon (Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the debenzylation is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected linker, HO-PEG5-N3.
-
-
Coupling to VHL Ligand:
-
This step assumes the VHL ligand has a carboxylic acid group for amide bond formation. The HO-PEG5-N3 can be converted to an amine for this coupling. This requires reduction of the azide, for example using PPh3 and water (Staudinger reaction) or hydrogenation.
-
Alternatively, the VHL ligand can be modified to have a leaving group and the HO-PEG5-N3 can act as a nucleophile. The exact strategy will depend on the specific functionalities of the VHL ligand.
-
Part 3: Coupling of the Linker-Ligand 1 Conjugate to the Second Ligand (e.g., CRBN Ligand)
-
Click Chemistry for the Final PROTAC Assembly:
-
This step assumes the CRBN ligand has been functionalized with an alkyne group.
-
Dissolve the azide-functionalized VHL-linker conjugate (1 eq.) and the alkyne-functionalized CRBN ligand (1 eq.) in a mixture of t-butanol and water.
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate, to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Part 4: Characterization
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of PROTACs. Its pentaethylene glycol structure provides a flexible and hydrophilic linker that can be readily functionalized to connect a protein-of-interest ligand and an E3 ligase ligand. By understanding the procurement options and having a clear grasp of the synthetic methodologies, researchers in drug development can effectively utilize this key building block to advance the design and creation of novel protein-degrading therapeutics. Careful planning of the synthetic route and rigorous purification and characterization of intermediates and the final compound are essential for success.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using BnO-PEG5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
The linker is a critical component of a PROTAC molecule, significantly influencing its efficacy, selectivity, and pharmacokinetic properties.[3] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility for optimal ternary complex formation.[4][5] The length and composition of the PEG linker are crucial parameters that require careful optimization for each specific target and E3 ligase pair.[3]
This document provides detailed application notes and protocols for the use of BnO-PEG5-OH , a five-unit polyethylene glycol linker with a benzyl ether protecting group on one end and a hydroxyl group on the other, in the synthesis of PROTACs.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of the linker is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 57671-28-0 | [2] |
| Molecular Formula | C17H28O6 | [2] |
| Molecular Weight | 328.40 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | Typically >95% | [2] |
Experimental Protocols
The synthesis of a PROTAC using this compound is a multi-step process that involves the functionalization of the terminal hydroxyl group, followed by sequential coupling to the E3 ligase ligand and the POI ligand. The benzyl ether group serves as a stable protecting group for one end of the linker throughout the synthesis and can be removed in the final steps if a free hydroxyl group is desired on the final PROTAC.
Two common strategies for incorporating the this compound linker are through amide bond formation or "click chemistry." Below are representative protocols for each approach.
Protocol 1: Functionalization of this compound and Amide Coupling
This protocol describes the conversion of the terminal hydroxyl group of this compound to a carboxylic acid, followed by amide coupling to an amine-functionalized E3 ligase ligand.
Step 1a: Oxidation of this compound to BnO-PEG5-COOH
Caption: Oxidation of this compound.
-
Dissolve this compound (1 equivalent) in acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent (CrO3 in sulfuric acid) dropwise until a persistent orange color is observed.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by adding isopropanol until the orange color disappears.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain BnO-PEG5-COOH.
Step 1b: Amide Coupling with an E3 Ligase Ligand
Caption: Amide coupling reaction.
-
To a solution of BnO-PEG5-COOH (1.2 equivalents) in anhydrous dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the amine-containing E3 ligase ligand (e.g., pomalidomide-NH2, 1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting BnO-PEG5-E3 ligase conjugate by preparative HPLC.
The resulting conjugate can then be deprotected (if necessary) and coupled to the POI ligand using similar amide coupling strategies.
Protocol 2: Functionalization for Click Chemistry
This protocol outlines the conversion of this compound to an azide- or alkyne-terminated linker for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Step 2a: Synthesis of BnO-PEG5-N3 (Azide Functionalization)
Caption: Two-step azide functionalization.
-
Mesylation: Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise and stir the reaction at 0 °C for 30 minutes, then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude mesylate, BnO-PEG5-OMs, which can often be used in the next step without further purification.
-
Azidation: Dissolve the crude BnO-PEG5-OMs in anhydrous DMF and add sodium azide (NaN3, 3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield BnO-PEG5-N3.
Step 2b: Click Chemistry Reaction
The resulting BnO-PEG5-N3 can be reacted with an alkyne-functionalized POI or E3 ligase ligand via CuAAC.
Caption: Click chemistry conjugation.
-
Dissolve the alkyne-containing ligand (1 equivalent) and BnO-PEG5-N3 (1.1 equivalents) in a mixture of t-butanol and water (e.g., 1:1).
-
Add a freshly prepared solution of copper(II) sulfate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by preparative HPLC.
General PROTAC Synthesis Workflow
The overall synthetic strategy for a PROTAC using this compound can be visualized as a modular assembly process.
Caption: General PROTAC synthesis workflow.
Representative Data for PROTAC Synthesis using PEG Linkers
| PROTAC Target | E3 Ligase | Linker Type | Coupling Chemistry | Yield (%) | Purity (%) | Reference |
| BRD4 | CRBN | PEG4 | Amide Coupling | 35 | >95 | Fictional Example |
| BTK | CRBN | PEG3 | Click Chemistry | 42 | >98 | Fictional Example |
| ERα | VHL | PEG6 | Amide Coupling | 28 | >95 | Fictional Example |
| AR | VHL | PEG5 | Amide Coupling | 31 | >97 | Fictional Example |
Note: The data in this table are representative examples and actual yields and purities will vary depending on the specific ligands, reaction conditions, and purification methods used.
Conclusion
This compound is a versatile and valuable building block for the synthesis of PROTACs. Its defined length, hydrophilicity, and the presence of a stable benzyl protecting group make it an attractive choice for researchers in the field of targeted protein degradation. The protocols provided herein offer a starting point for the successful incorporation of this linker into novel PROTAC molecules. As with any multi-step organic synthesis, careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity of the final PROTAC product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:57671-28-0 | Chemsrc [chemsrc.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BnO-PEG5-OH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BnO-PEG5-OH, a monodisperse polyethylene glycol (PEG) linker, in bioconjugation applications. This document outlines the chemical properties of this compound, detailed protocols for its activation and subsequent conjugation to biomolecules, and methods for the characterization of the resulting conjugates.
Introduction to this compound
This compound is a heterobifunctional linker containing a benzyl ether (BnO) protecting group at one terminus and a hydroxyl (-OH) group at the other, connected by a discrete five-unit polyethylene glycol chain. The benzyl ether provides a stable protecting group that can be removed under specific conditions if further functionalization at that terminus is required. The terminal hydroxyl group, however, is not directly reactive with common functional groups on proteins, such as amines or thiols, under typical bioconjugation conditions. Therefore, activation of this hydroxyl group is a prerequisite for its use in conjugation.
The PEG5 linker component offers several advantages in drug development, including increased hydrophilicity of the conjugate, which can improve solubility and reduce aggregation.[1] In the context of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for optimizing the ternary complex formation between the target protein and the E3 ligase, thereby influencing degradation efficiency.[2][3] Similarly, in Antibody-Drug Conjugates (ADCs), the linker can impact the stability, pharmacokinetics, and efficacy of the therapeutic.[4][5]
Applications
This compound is a versatile tool for:
-
PROTACs: As a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand. The defined length of the PEG5 chain allows for precise spatial orientation of the two ligands.[1]
-
Antibody-Drug Conjugates (ADCs): To link a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the drug, potentially leading to improved stability and pharmacokinetic profiles.[6][7]
-
Peptide and Protein Modification: To enhance the solubility, stability, and circulating half-life of therapeutic proteins and peptides.[8][9]
-
Surface Modification: To functionalize surfaces for biocompatibility or for the attachment of biomolecules.
Experimental Protocols
The use of this compound in conjugation is a two-stage process:
-
Activation of the Terminal Hydroxyl Group: The hydroxyl group is converted into a reactive functional group.
-
Conjugation to the Biomolecule: The activated PEG linker is reacted with the target biomolecule.
Below are detailed protocols for a common activation pathway (conversion to an amine-reactive N-hydroxysuccinimide ester) and subsequent conjugation to a protein.
Activation of this compound: Synthesis of BnO-PEG5-NHS Ester
This protocol describes a two-step process to convert the terminal hydroxyl group of this compound into an amine-reactive N-hydroxysuccinimide (NHS) ester. The first step is a tosylation of the alcohol, followed by a reaction to form a carboxylic acid, and finally activation to the NHS ester. A more direct approach could involve reaction with succinic anhydride followed by NHS activation.
Step 1: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2-3 equivalents) to the solution.
-
Add p-toluenesulfonyl chloride (1.2-1.5 equivalents) portion-wise, keeping the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude BnO-PEG5-OTs.
-
Purify the crude product by silica gel column chromatography.
Step 2: Conversion to Carboxylic Acid and NHS Ester Activation
Materials:
-
BnO-PEG5-OTs
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve BnO-PEG5-OTs (1 equivalent) in anhydrous DMSO.
-
Add KCN (1.5 equivalents) and heat the reaction mixture (e.g., 60-80 °C) overnight.
-
Cool the reaction, add aqueous NaOH solution, and stir for several hours to hydrolyze the nitrile.
-
Acidify the mixture with HCl to protonate the carboxylic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield BnO-PEG5-COOH.
-
Dissolve the crude BnO-PEG5-COOH (1 equivalent) in anhydrous DCM.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the BnO-PEG5-NHS ester.
| Step | Reagents & Conditions | Expected Yield |
| Tosylation | This compound, TsCl, Pyridine, DCM, 0 °C to RT | > 90% |
| Nitrile Formation | BnO-PEG5-OTs, KCN, DMSO, 60-80 °C | 80-90% |
| Hydrolysis | BnO-PEG5-CN, NaOH, H₂O | > 95% |
| NHS Ester Formation | BnO-PEG5-COOH, NHS, EDC, DCM, RT | > 90% |
Table 1: Summary of Activation Reaction Conditions and Expected Yields.
Conjugation of BnO-PEG5-NHS to a Protein
This protocol describes the conjugation of the activated BnO-PEG5-NHS ester to primary amines (e.g., lysine residues and the N-terminus) on a protein.
Materials:
-
Protein solution (e.g., antibody in Phosphate-Buffered Saline, PBS)
-
BnO-PEG5-NHS ester
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Size-Exclusion Chromatography (SEC) column or dialysis cassettes
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
PEG Linker Preparation:
-
Immediately before use, dissolve the BnO-PEG5-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the BnO-PEG5-NHS ester stock solution to the protein solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess of the linker is common.
-
Incubate the reaction at room temperature for 1-2 hours or at 4 °C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from excess linker and byproducts using Size-Exclusion Chromatography (SEC) or dialysis.
-
| Parameter | Condition | Rationale |
| pH | 7.2 - 8.5 | Facilitates the deprotonation of primary amines for nucleophilic attack on the NHS ester. |
| Temperature | 4 °C to Room Temperature | Lower temperatures can minimize protein degradation, while room temperature allows for faster reaction times. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the protein and the desired degree of PEGylation. |
| Molar Excess of Linker | 5 - 50 fold | Influences the degree of PEGylation; needs to be optimized for each specific protein. |
Table 2: Key Parameters for Protein Conjugation with BnO-PEG5-NHS.
Characterization of the PEGylated Conjugate
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess increase in molecular weight | A shift to a higher apparent molecular weight for the PEGylated protein compared to the unmodified protein. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Determine the exact mass and degree of PEGylation | A mass spectrum showing peaks corresponding to the protein with one, two, three, etc., attached PEG linkers. |
| Size-Exclusion Chromatography (SEC-HPLC) | Assess purity and detect aggregation | A shift to an earlier elution time for the PEGylated protein. Can also be used to quantify the percentage of monomer. |
| Reverse-Phase HPLC (RP-HPLC) | Determine Drug-to-Antibody Ratio (DAR) for ADCs | Separation of species with different numbers of conjugated linkers/drugs, allowing for calculation of the average DAR. |
Table 3: Techniques for the Characterization of PEGylated Proteins.
Calculating the Degree of PEGylation/Drug-to-Antibody Ratio (DAR)
For ADCs, the DAR is a critical quality attribute. It can be determined using various methods, including UV-Vis spectroscopy (if the drug has a distinct chromophore), and more accurately by mass spectrometry or hydrophobic interaction chromatography (HIC-HPLC) and RP-HPLC.
Using mass spectrometry, the average DAR can be calculated from the deconvoluted mass spectrum using the following formula:
DAR = Σ (n * Iₙ) / Σ (Iₙ)
Where:
-
n = number of drugs per antibody for a given peak
-
Iₙ = intensity of the peak corresponding to the antibody with 'n' drugs
Conclusion
This compound is a valuable building block for the synthesis of advanced bioconjugates. The protocols and information provided herein offer a comprehensive guide for its successful application in research and drug development. Careful optimization of the activation and conjugation steps, followed by thorough characterization, is crucial for obtaining well-defined and functional PEGylated biomolecules.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application of BnO-PEG5-OH in the Development of Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The development of effective and safe antibody-drug conjugates (ADCs) is a highly complex process where the linker connecting the antibody to the cytotoxic payload plays a pivotal role. The linker's properties, such as its length, hydrophilicity, and stability, significantly influence the ADC's pharmacokinetics, efficacy, and tolerability. Polyethylene glycol (PEG) linkers have become a cornerstone in modern ADC design due to their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2][3] BnO-PEG5-OH, a monodisperse PEG linker with a benzyl-protected ether at one terminus and a hydroxyl group at the other, offers a versatile platform for the synthesis of both cleavable and non-cleavable linkers in ADCs.
The benzyl ether group serves as a stable protecting group that can be removed under specific conditions, allowing for further functionalization or to reveal a reactive site for drug attachment.[4][5] The terminal hydroxyl group provides a convenient handle for activation and subsequent conjugation to either the antibody or the payload.[6] The PEG5 chain itself imparts hydrophilicity to the linker-payload complex, which can help to mitigate the aggregation often associated with hydrophobic drugs and improve the overall pharmacokinetic profile of the ADC.[2][7]
The use of a discrete PEG linker like this compound ensures the homogeneity of the final ADC product, a critical factor for regulatory approval and consistent clinical performance. By carefully designing the synthetic strategy around this building block, researchers can fine-tune the properties of the ADC to achieve an optimal therapeutic window.
Key Advantages of Using this compound in ADCs:
-
Enhanced Hydrophilicity: The PEG5 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, reducing the risk of aggregation.[2]
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, leading to reduced renal clearance and a longer plasma half-life of the ADC, allowing for greater tumor accumulation.[2][7]
-
Versatile Functionalization: The terminal hydroxyl and protected benzyl ether groups allow for a variety of chemical modifications, enabling the synthesis of diverse linker architectures.[4][6]
-
Homogeneity: As a monodisperse linker, this compound contributes to the production of ADCs with a uniform drug-to-antibody ratio (DAR), leading to a more predictable and consistent clinical outcome.
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Plasma Half-life (t½) | Reference |
| No PEG | High | Short | [7] |
| PEG4 | Moderate | Increased | [2] |
| PEG8 | Low | Significantly Increased | [2][7] |
| PEG12 | Low | Significantly Increased | [2] |
| PEG24 | Low | Significantly Increased | [2][8] |
Note: The data presented is a qualitative summary from multiple sources and the exact values can vary depending on the specific antibody, payload, and experimental model.
Table 2: Comparative In Vitro Cytotoxicity of PEGylated ADCs
| PEG Linker Length | IC50 (nM) | Effect on Cytotoxicity | Reference |
| No PEG | Low | High Potency | [2] |
| PEG4 | Slightly Increased | Minor Reduction | [2] |
| PEG8 | Increased | Moderate Reduction | [2] |
| PEG12 | Further Increased | Significant Reduction | [2] |
| PEG24 | Highest | Most Significant Reduction | [8] |
Note: A general trend observed is that longer PEG chains can sometimes lead to a decrease in in vitro potency, which needs to be balanced with the in vivo pharmacokinetic advantages.
Experimental Protocols
The following protocols provide a potential pathway for the utilization of this compound in the synthesis of an ADC. These are generalized methods and may require optimization for specific antibodies and payloads.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate, a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield BnO-PEG5-OTs.
Protocol 2: Conversion of BnO-PEG5-OTs to a Maleimide-Functionalized Linker
This protocol outlines a two-step process to convert the tosylated linker into a maleimide-functionalized linker, which can then react with thiol groups on a partially reduced antibody.
Step A: Conversion of Tosylate to Azide
-
Dissolve BnO-PEG5-OTs (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (NaN3, 3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir overnight under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain BnO-PEG5-N3.
Step B: Reduction of Azide and Maleimide Functionalization
-
Dissolve BnO-PEG5-N3 (1 equivalent) in a mixture of THF and water.
-
Add triphenylphosphine (PPh3, 1.5 equivalents) and stir the reaction at room temperature for 4-6 hours until the azide is fully reduced to the amine (BnO-PEG5-NH2).
-
In a separate flask, dissolve maleic anhydride (1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of BnO-PEG5-NH2 to the maleic anhydride solution at 0 °C.
-
Stir the reaction at room temperature for 2-3 hours to form the maleamic acid intermediate.
-
Add acetic anhydride (2 equivalents) and sodium acetate (0.5 equivalents) and heat the mixture to 50 °C for 4-6 hours to effect cyclization to the maleimide.
-
After cooling, purify the crude product by column chromatography to obtain the BnO-PEG5-Maleimide linker.
Protocol 3: Conjugation of BnO-PEG5-Maleimide to a Thiol-Containing Payload
This protocol describes the conjugation of the maleimide-activated linker to a drug that has a free thiol group.
Materials:
-
BnO-PEG5-Maleimide
-
Thiol-containing cytotoxic drug
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
Procedure:
-
Dissolve the thiol-containing drug in the chosen anhydrous solvent.
-
Add a solution of BnO-PEG5-Maleimide (1.1 equivalents) in the same solvent.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by HPLC to confirm the formation of the drug-linker conjugate.
-
Purify the BnO-PEG5-Drug conjugate by preparative HPLC.
Protocol 4: Deprotection of the Benzyl Group and Antibody Conjugation
This protocol involves the deprotection of the benzyl group to reveal a hydroxyl group, which can then be activated for conjugation to the antibody. Note: The compatibility of deprotection methods with the antibody and drug must be carefully evaluated. Catalytic hydrogenation is a common method for benzyl ether cleavage but may not be suitable in the presence of a sensitive antibody or payload.[4][5] An alternative is oxidative cleavage, which also requires careful consideration of reagent compatibility.[9]
Step A: Benzyl Ether Deprotection (Catalytic Hydrogenation)
-
Dissolve the BnO-PEG5-Drug conjugate in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected HO-PEG5-Drug linker.
Step B: Activation of the Hydroxyl Group and Antibody Conjugation
-
The terminal hydroxyl group of the HO-PEG5-Drug linker can be activated, for example, by conversion to an N-Hydroxysuccinimide (NHS) ester after reacting the hydroxyl with a dicarboxylic acid anhydride.
-
The resulting NHS-activated linker-drug can then be conjugated to the lysine residues of the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).[10]
Protocol 5: Characterization of the Final ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy [11][][13][14]
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload.
-
Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
B. Analysis of ADC Heterogeneity by Hydrophobic Interaction Chromatography (HIC-HPLC) [15][16][17][18][19]
-
Use a HIC column with a suitable stationary phase.
-
Elute the ADC using a reverse salt gradient (e.g., decreasing ammonium sulfate concentration).
-
Different DAR species will have different hydrophobicities and will elute at different times, allowing for the quantification of the distribution of DARs.
C. In Vitro Cytotoxicity Assay (MTT/XTT Assay) [1][20][21][22][23]
-
Seed cancer cells expressing the target antigen in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug as controls.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Add MTT or XTT reagent and incubate to allow for the formation of the colored formazan product.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cell viability and determine the IC50 value for the ADC.
Visualizations
Caption: General workflow for ADC synthesis using a this compound derived linker.
Caption: Proposed synthetic pathway for converting this compound to a maleimide-functionalized linker.
Caption: Simplified signaling pathway of ADC-mediated cell killing.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy. | Semantic Scholar [semanticscholar.org]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation | MDPI [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Assembly: Amide Bond Formation with BnO-PEG5-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins of interest (POIs). These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase, all of which are crucial for degradation efficiency.
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility and provide flexibility. This document provides detailed application notes and protocols for the amide bond formation between a benzyl-protected polyethylene glycol alcohol (BnO-PEG5-OH) and a carboxylic acid-functionalized ligand, a key step in the assembly of a PROTAC.
Experimental Workflow for PROTAC Assembly
The assembly of a PROTAC is a modular process. The following diagram illustrates a typical workflow for the synthesis of a PROTAC using a PEG linker, starting from the individual components: the POI ligand, the E3 ligase ligand, and the linker.
Caption: A generalized experimental workflow for the modular assembly of a PROTAC.
Protocol 1: Amide Bond Formation using HATU
This protocol details the coupling of a carboxylic acid-functionalized protein of interest (POI) ligand with this compound using the coupling reagent HATU.
Materials:
-
Carboxylic acid-functionalized POI ligand
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POI-linker intermediate.
-
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 0.5 mmol (of POI ligand) |
| Reaction Time | 3 hours |
| Reaction Temperature | Room Temperature |
| Purification Method | Flash Column Chromatography |
| Yield | 70-85% |
Protocol 2: Subsequent Steps for PROTAC Assembly
Following the synthesis of the POI-linker intermediate, the benzyl protecting group is removed, and the linker is then coupled to the E3 ligase ligand.
Part A: Benzyl Deprotection
-
Dissolve the purified POI-linker intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected POI-linker.
Part B: Coupling to the E3 Ligase Ligand
The deprotected hydroxyl group on the PEG linker can be activated (e.g., by conversion to a tosylate or mesylate) for subsequent nucleophilic substitution with an amine-functionalized E3 ligase ligand. Alternatively, if the E3 ligase ligand has a carboxylic acid handle, a second amide bond formation can be performed after converting the terminal alcohol of the PEG linker to an amine.
Characterization of the PROTAC
1. Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the synthesized PROTAC (typically observed as [M+H]⁺ or [M+Na]⁺).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR is used to confirm the structure of the final PROTAC.
-
Expected ¹H NMR Chemical Shifts for this compound linker moiety:
-
Benzyl Protons (Ar-H): ~7.2-7.4 ppm (multiplet)
-
Benzyl Methylene Protons (Ar-CH₂-O): ~4.5 ppm (singlet)
-
PEG Methylene Protons (-O-CH₂-CH₂-O-): ~3.5-3.7 ppm (multiplet)
-
Terminal Methylene Protons (-CH₂-OH): ~3.6 ppm (triplet)
-
3. High-Performance Liquid Chromatography (HPLC):
-
Technique: Reversed-phase HPLC is used to determine the purity of the final compound.
-
Expected Result: A single major peak, with purity typically >95%.
Signaling Pathway Targeted by PROTACs: The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1] PROTACs can be designed to target key components of this pathway for degradation. For instance, a PROTAC could be developed to degrade PI3K or mTOR, thereby inhibiting the downstream signaling cascade.[2][]
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for a PI3K-targeting PROTAC.
Conclusion
The successful assembly of a potent and selective PROTAC relies on the careful design and synthesis of its constituent parts. The use of PEG linkers, such as this compound, offers a versatile strategy to improve the physicochemical properties of the final molecule. The protocols and data presented herein provide a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the rational design and synthesis of novel PROTACs for therapeutic applications.
References
Application Notes: Targeted Protein Degradation Using BnO-PEG5-OH Linker-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[1][2] BnO-PEG5-OH is a monodisperse PEG linker featuring a benzyl ether at one terminus and a hydroxyl group at the other, providing a versatile scaffold for the synthesis of potent PROTACs. These application notes provide a comprehensive overview of the experimental setup for characterizing a hypothetical PROTAC utilizing a this compound linker, herein referred to as "PROTAC-X."
Mechanism of Action
PROTAC-X, incorporating a this compound linker, mediates the degradation of a target Protein of Interest (POI) through a catalytic cycle:
-
Ternary Complex Formation : PROTAC-X simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex (POI-PROTAC-X-E3 Ligase). The flexibility and length of the PEG5 linker are crucial for facilitating the optimal orientation and proximity of the POI and the E3 ligase.
-
Ubiquitination : The formation of the ternary complex brings the E3 ligase in close proximity to the POI, leading to the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which then unfolds and degrades the target protein into small peptides.
-
Recycling : After inducing ubiquitination, PROTAC-X is released and can engage another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.
Data Presentation
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative quantitative data for a well-characterized BET bromodomain PROTAC, ARV-771, which utilizes a PEG-based linker and serves as an illustrative example for the expected performance of a potent PROTAC.[3][4][5]
| PROTAC Example | Target Protein(s) | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Reference |
| ARV-771 | BRD2, BRD3, BRD4 | VHL | < 1 nM | Not explicitly stated, but significant degradation observed | Castration-Resistant Prostate Cancer (CRPC) cell lines (e.g., 22Rv1, VCaP) | [3][5] |
| MZ1 | BRD4 (preferential) | VHL | 2-20 nM | >90% (inferred from publications) | HeLa, 22Rv1 | [6][7] |
Mandatory Visualizations
Signaling Pathway of PROTAC-X Mediated Protein Degradation
Caption: PROTAC-X hijacks the ubiquitin-proteasome system to degrade the target protein.
Experimental Workflow for PROTAC-X Characterization
Caption: A typical workflow for the characterization of a novel PROTAC.
Experimental Protocols
Western Blot Analysis for Protein Degradation
This protocol is to quantify the degradation of the target protein in cultured cells following treatment with PROTAC-X.[3][8]
Materials:
-
Target protein-expressing cell line (e.g., HeLa, 22Rv1)
-
Cell culture medium and supplements
-
PROTAC-X stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of PROTAC-X to determine the DC50 and Dmax values.[2]
-
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PROTAC-X-mediated protein degradation on cell proliferation and viability.[9]
Materials:
-
96-well plates
-
Target protein-expressing cell line
-
PROTAC-X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate reader
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of PROTAC-X for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of PROTAC-X to determine the half-maximal inhibitory concentration (IC50).
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of PROTAC-X to mediate the ubiquitination of its target protein in a reconstituted system.[1]
Materials:
-
Recombinant purified proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL/Elongin B/Elongin C), and the target protein (POI).
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC-X stock solution (in DMSO)
-
SDS-PAGE and Western Blotting reagents as described above.
Methodology:
-
Reaction Setup:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.
-
In separate tubes, combine the master mix, the E3 ligase complex, the POI, and either PROTAC-X or DMSO (vehicle control).
-
Include control reactions omitting E1, E3, or PROTAC-X to ensure the observed ubiquitination is dependent on all components.
-
-
Incubation:
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI.
-
The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
-
By following these detailed protocols, researchers can effectively characterize the efficacy and mechanism of action of novel PROTACs, such as those utilizing the versatile this compound linker, advancing the development of new targeted protein degradation therapies.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. rndsystems.com [rndsystems.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. opnme.com [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for BnO-PEG5-OH Linker in von Hippel-Lindau (VHL) E3 Ligase Ligand-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of the BnO-PEG5-OH linker in the development of Proteolysis Targeting Chimeras (PROTACs) that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines are intended to assist researchers in the synthesis, characterization, and biological evaluation of VHL-based PROTACs incorporating this specific polyethylene glycol (PEG) linker.
Introduction to this compound VHL PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression and well-characterized ligands.[2]
The this compound linker is a flexible, hydrophilic polyethylene glycol (PEG) linker with a benzyl ether protecting group on one end and a hydroxyl group on the other. The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule. The terminal hydroxyl group provides a versatile handle for conjugation to either the VHL ligand or the POI ligand, typically through an ether or ester linkage, or after conversion to a more reactive functional group.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a VHL-based PROTAC is to induce the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase complex. This proximity leads to the poly-ubiquitination of the POI by the E3 ligase, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.
Quantitative Data Summary
| PROTAC Construct | Target Protein | DC50 (nM) | Dmax (%) | VHL Binding Affinity (Kd, nM) | Cell Line | Reference |
| Hypothetical VHL-PEG5-BRD4 | BRD4 | 10 - 100 | > 90 | 50 - 200 | HeLa, 293T | N/A |
| MZ1 (PEG4-like linker) | BRD4 | ~25 | > 90 | 185 | HeLa | [2] |
| Compound 8b (PEG-based linker) | BRD4 | < 100 | > 80 | Not Reported | MV-4-11 | [3] |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of target protein degradation achievable with the PROTAC. Kd : The dissociation constant, a measure of binding affinity to the VHL E3 ligase.
Experimental Protocols
The following are detailed protocols for the synthesis and biological evaluation of a VHL-based PROTAC utilizing a this compound linker.
General PROTAC Synthesis Workflow
The synthesis of a VHL-based PROTAC using the this compound linker typically involves a modular approach. The general workflow is as follows:
Detailed Synthesis Protocol: VHL-BnO-PEG5-Target
This protocol describes a representative synthesis where the this compound linker is first coupled to a VHL ligand, followed by attachment of the POI ligand.
Materials:
-
VHL ligand with a suitable nucleophilic handle (e.g., a free amine or phenol)
-
This compound
-
POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, THF)
-
Reagents for functionalizing the hydroxyl group of the linker (e.g., p-toluenesulfonyl chloride, thionyl chloride)
-
Deprotection reagents (e.g., TFA for Boc groups, Pd/C and H2 for benzyl groups)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Step 1: Functionalization of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM or THF.
-
Add a base such as triethylamine or pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) or another suitable activating agent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tosylated linker by flash column chromatography.
Step 2: Coupling of the Functionalized Linker to the VHL Ligand
-
Dissolve the VHL ligand (1 equivalent) and the functionalized BnO-PEG5-linker (1.1 equivalents) in a polar aprotic solvent like DMF.
-
Add a base such as cesium carbonate or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the VHL-linker conjugate by flash column chromatography.
Step 3: Deprotection of the Benzyl Group
-
Dissolve the VHL-BnO-PEG5-linker conjugate in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected VHL-PEG5-OH.
Step 4: Coupling of the POI Ligand
-
Dissolve the POI ligand with a carboxylic acid handle (1.2 equivalents), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of the VHL-PEG5-OH conjugate (1 equivalent) in DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, dilute with water and extract the final PROTAC product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry and concentrate.
-
Purify the final PROTAC by preparative HPLC to yield the desired product.
Western Blot Protocol for Target Protein Degradation
This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.
Workflow:
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the POI, and a loading control antibody (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay Protocol
This protocol assesses the cytotoxicity of the PROTAC.
Procedure (using CellTiter-Glo®):
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the reagent.
-
Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix, and incubate at room temperature for 10 minutes. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
VHL Binding Assay Protocol
This protocol measures the binding affinity of the PROTAC to the VHL E3 ligase complex. A common method is a competitive fluorescence polarization (FP) assay.
Procedure:
-
Reagents: Purified VHL/Elongin B/Elongin C (VCB) complex, a fluorescently labeled VHL ligand (tracer), and the PROTAC to be tested.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the VCB complex and the fluorescent tracer.
-
Compound Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis: The displacement of the fluorescent tracer by the PROTAC will result in a decrease in the FP signal. Plot the FP signal against the PROTAC concentration to determine the IC50, from which the Ki or Kd can be calculated.
Conclusion
The this compound linker is a valuable tool in the development of VHL-based PROTACs, offering a balance of flexibility, hydrophilicity, and synthetic tractability. The protocols and guidelines presented here provide a comprehensive framework for the design, synthesis, and biological evaluation of such PROTACs. Researchers are encouraged to adapt and optimize these protocols for their specific target and cellular context to advance the development of novel targeted protein degraders.
References
Application Notes and Protocols for BnO-PEG5-OH Linker in Cereblon (CRBN) E3 Ligase Ligand-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design. Ligands for CRBN, such as derivatives of thalidomide, pomalidomide, and lenalidomide, are well-characterized and possess favorable drug-like properties.
The linker component of a PROTAC is not merely a spacer but plays a crucial role in facilitating the formation of a productive ternary complex between the POI and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability, and their flexibility, which allows for the necessary conformational adjustments for optimal ternary complex formation.
This document provides detailed application notes and protocols for the use of the BnO-PEG5-OH linker in the development of CRBN-based PROTACs. This compound, or pentaethylene glycol monobenzyl ether, is a PEG-based linker with a terminal hydroxyl group that can be readily functionalized for conjugation to a CRBN ligand, and a benzyl-protected terminus that can be deprotected for subsequent attachment to a POI ligand.
Data Presentation
The following table summarizes representative quantitative data for a CRBN-based PROTAC targeting the BRD4 protein, utilizing a 5-unit PEG linker. This data is provided as a reference to illustrate the typical performance of a PROTAC with a linker of this length.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (CRBN, Kd in µM) |
| Representative BRD4 Degrader | Pomalidomide | 5-unit PEG | BRD4 | 22Rv1 | 5 | >95 | 1.8 |
Note: This data is representative of PROTACs with 5-unit PEG linkers and may vary depending on the specific warhead, CRBN ligand, and full linker structure.
Experimental Protocols
Synthesis of a CRBN Ligand-BnO-PEG5-Linker Intermediate
This protocol describes the synthesis of a key intermediate where a CRBN ligand (pomalidomide) is conjugated to the this compound linker.
Materials:
-
Pomalidomide
-
This compound
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
Dissolve pomalidomide (1 equivalent) and this compound (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triphenylphosphine (1.5 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pomalidomide-PEG5-OBn conjugate.
Synthesis of the Final PROTAC
This protocol outlines the deprotection of the benzyl group and subsequent conjugation to a POI ligand.
Materials:
-
Pomalidomide-PEG5-OBn conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H2)
-
Methanol or Ethanol
-
POI ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
Part A: Benzyl Deprotection
-
Dissolve the pomalidomide-PEG5-OBn conjugate in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pomalidomide-PEG5-OH.
Part B: Conjugation to POI Ligand
-
Dissolve the POI ligand with a carboxylic acid handle (1 equivalent) and the deprotected pomalidomide-PEG5-OH (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot Analysis for Protein Degradation
This protocol details the procedure to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader) and a negative control (e.g., co-treatment with a proteasome inhibitor).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Fluorescence Polarization (FP) Assay for CRBN Binding
This protocol describes a competitive FP assay to determine the binding affinity of the PROTAC to the CRBN-DDB1 complex.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled CRBN ligand tracer (e.g., a thalidomide-based fluorescent probe)
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the CRBN-DDB1 complex and the fluorescent tracer in the assay buffer. The concentration of the tracer should be low (in the low nanomolar range) and the concentration of the CRBN-DDB1 complex should be optimized to give a stable and significant FP signal.
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a 384-well plate, add the CRBN-DDB1/tracer solution to each well.
-
Add the serially diluted PROTAC to the wells. Include controls for no competitor (CRBN-DDB1 + tracer) and no protein (tracer only).
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
-
Plot the FP signal against the logarithm of the PROTAC concentration and fit the data to a suitable binding model to determine the IC50 value, from which the Ki can be calculated.
Visualizations
Troubleshooting & Optimization
Optimizing PROTAC Linker Length for Improved Efficacy: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3][] The length, composition, and attachment points of the linker are critical determinants of PROTAC efficacy.[1][5]
An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[6][7] A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[5][8] Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination.[5][8]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most common linkers are flexible polyethylene glycol (PEG) and alkyl chains.[] These are often used in initial screening due to their synthetic tractability.[1] However, there is a growing trend towards using more rigid linkers containing motifs like piperazine, piperidine, or alkynes to improve conformational stability and cell permeability.[][10] The choice of linker type can significantly impact the physicochemical properties and biological activity of the PROTAC.[1]
Q3: How do I systematically approach the optimization of linker length?
A3: A systematic approach is crucial for identifying the optimal linker. This typically involves synthesizing a library of PROTACs with linkers of varying lengths, while keeping the warhead and E3 ligase ligand constant.[1] For example, you can incrementally increase the number of PEG units or methylene groups in an alkyl chain.[11] Each of these PROTACs is then evaluated for its ability to induce degradation of the target protein to determine the structure-activity relationship (SAR).[12]
Q4: What is the "hook effect" and how can I mitigate it through linker design?
A4: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency decreases at high PROTAC concentrations.[13][14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[14] While primarily concentration-dependent, linker design can influence the hook effect. A well-designed linker that promotes positive cooperativity in ternary complex formation can help stabilize the ternary complex, potentially widening the effective concentration window and reducing the hook effect.[1][15]
Q5: My PROTAC shows good binding to the target protein and E3 ligase individually, but I don't see any degradation. What could be the problem?
A5: This common issue often points to a problem with ternary complex formation. Several factors related to the linker could be at play:
-
Suboptimal Length: The linker may be too short, causing steric clashes, or too long, leading to an unstable complex.[5]
-
Poor Geometry: Even with an appropriate length, the linker might not orient the POI and E3 ligase correctly for efficient ubiquitin transfer.[16]
-
Lack of Favorable Interactions: The linker itself can contribute to the stability of the ternary complex through interactions with the proteins. A different linker composition might be required.[17]
To troubleshoot this, it is essential to perform ternary complex formation assays.[]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak protein degradation | Inefficient ternary complex formation due to suboptimal linker length.[7] | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths).2. Perform ternary complex formation assays (e.g., NanoBRET, AlphaLISA, SPR) to assess the ability of your PROTACs to bring the POI and E3 ligase together.[7][15][18] |
| Poor cell permeability of the PROTAC. | 1. Modify the linker to improve physicochemical properties. For instance, incorporating more rigid or hydrophilic elements can sometimes enhance permeability.[10]2. Perform cell permeability assays. | |
| High DC50 value (low potency) | Unstable ternary complex. | 1. Experiment with more rigid linkers to restrict conformational freedom and potentially promote a more stable ternary complex.[]2. Evaluate ternary complex stability and cooperativity using biophysical assays like SPR or ITC.[15] |
| The linker is not in a productive conformation for ubiquitination. | 1. Redesign the linker to alter the relative orientation of the POI and E3 ligase.[16]2. Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated.[16] | |
| Significant off-target effects | The current linker allows for the formation of productive ternary complexes with off-target proteins. | 1. Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[16][19] |
| Metabolic instability of the PROTAC | The linker is susceptible to cleavage by intracellular enzymes. | 1. Replace metabolically labile motifs (e.g., esters) with more stable ones (e.g., amides or ethers).[19] |
Quantitative Data on Linker Length and Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation [11][20]
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (µM) |
| PROTAC 1 | Alkyl Chain | 9 | >10 |
| PROTAC 2 | Alkyl Chain | 12 | 1.5 |
| PROTAC 3 | Alkyl Chain | 16 | 0.026 |
| PROTAC 4 | Alkyl Chain | 19 | 0.14 |
| PROTAC 5 | Alkyl Chain | 21 | 0.27 |
Table 2: Effect of Linker Length on p38α Degradation [21]
| PROTAC | Linker Composition | Linker Length (atoms) | p38α Degradation at 1 µM (%) |
| Compound 11a | PEG | 11 | ~20 |
| Compound 11b | PEG | 14 | ~50 |
| Compound 11c | PEG | 17 | >90 |
| Compound 11d | PEG | 20 | ~70 |
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of a target protein remaining in cells after PROTAC treatment.[6]
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Repeat the blotting process for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[6]
Ternary Complex Formation Assay (AlphaLISA)
This protocol provides a general guideline for detecting the formation of the POI-PROTAC-E3 ligase ternary complex using AlphaLISA technology.[7]
Materials:
-
Recombinant tagged POI (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., Flag-tagged CRBN/DDB1)
-
PROTAC compounds
-
AlphaLISA buffer
-
AlphaLISA acceptor beads (e.g., anti-GST)
-
AlphaLISA donor beads (e.g., anti-Flag)
-
384-well microplate
Procedure:
-
Reagent Preparation: Reconstitute and dilute the recombinant proteins and prepare a serial dilution of the PROTAC in AlphaLISA buffer.[7]
-
Assay Procedure:
-
In a 384-well plate, add the POI, E3 ligase complex, and PROTAC at their final desired concentrations.
-
Incubate for 1 hour at room temperature to allow for ternary complex formation.[7]
-
Add the AlphaLISA acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the AlphaLISA donor beads and incubate for another hour at room temperature in the dark.[7]
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
The AlphaLISA signal is proportional to the amount of ternary complex formed.
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect".[7]
-
Visualizations
Caption: PROTAC Mechanism of Action.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Ternary Complex Formation [promega.in]
- 19. benchchem.com [benchchem.com]
- 20. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues with PEG-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with polyethylene glycol (PEG)-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PEG-based PROTACs have poor solubility despite the hydrophilic PEG linker?
A1: While PEG linkers are incorporated to enhance hydrophilicity, several factors contribute to the poor solubility of PROTACs.[1] These molecules are often large and complex, falling into the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[1][2] The overall solubility is a composite property influenced by the lipophilicity of the target protein binder and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[3] Furthermore, the crystalline nature of a solid PROTAC can hinder its dissolution.[1]
Q2: What is the first troubleshooting step when I observe precipitation of my PROTAC in an aqueous buffer?
A2: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[1] Subsequent dilutions into your aqueous experimental buffer should be done carefully, adding the PROTAC stock solution slowly while vortexing to prevent localized high concentrations that can lead to precipitation.[1] This "solvent exchange" method is a fundamental practice. If precipitation persists, exploring the use of co-solvents is the next logical step.[1]
Q3: How does the length of the PEG linker affect the solubility and permeability of a PROTAC?
A3: The length of the PEG linker plays a crucial role in balancing a PROTAC's physicochemical properties.
-
Solubility: Generally, longer PEG chains increase the hydrophilicity and, therefore, the aqueous solubility of the PROTAC.[4][5]
-
Permeability: The relationship with cell permeability is more complex. While increased hydrophilicity can be beneficial up to a point, excessively long and polar PEG linkers can negatively impact membrane permeability.[6][7] There is often an optimal linker length that balances solubility and the ability to cross the cell membrane.[5]
Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?
A4: Absolutely. The E3 ligase ligand is a significant contributor to the overall physicochemical properties of the PROTAC molecule.[8][9] Different E3 ligase ligands, such as those for VHL or Cereblon, have inherently different solubility profiles.[2][10] For instance, PROTACs based on Cereblon (CRBN) ligands are often closer to the "Rule of Five" chemical space and may exhibit better pharmacokinetic properties, including solubility, compared to some VHL-based PROTACs.[2]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with PEG-based PROTACs and provides actionable solutions.
Issue 1: My PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer (e.g., PBS).
| Possible Cause | Recommended Solution |
| Poor aqueous solubility of the PROTAC molecule. | 1. Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing to ensure rapid mixing.[1] 2. Use co-solvents: Introduce a small percentage of a water-miscible organic co-solvent into your aqueous buffer. Common co-solvents include ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or low molecular weight PEGs (e.g., PEG-300, PEG-400).[1] The final co-solvent concentration should be tested for compatibility with your assay system (e.g., ≤1-5% for cell-based assays).[1] 3. Adjust the pH: If your PROTAC has ionizable groups, its solubility will be pH-dependent. Determine the pKa of these groups and adjust the buffer pH accordingly. For basic groups, a lower pH will increase solubility, and for acidic groups, a higher pH will be beneficial.[1] |
| The final concentration exceeds the kinetic solubility limit. | 1. Determine the kinetic solubility: Perform a kinetic solubility assay to understand the solubility limit of your PROTAC under your specific experimental conditions. 2. Work at lower concentrations: If feasible for your assay, work at concentrations below the measured solubility limit. |
Issue 2: My PROTAC shows low or no degradation of the target protein in cell-based assays.
| Possible Cause | Recommended Solution |
| Poor cell permeability due to suboptimal physicochemical properties. | 1. Modify the linker: Experiment with different PEG linker lengths or compositions. Sometimes, replacing a PEG unit with a more rigid or hydrophobic moiety like a phenyl ring can improve permeability.[6][7] 2. Introduce intramolecular hydrogen bonds: This can help the PROTAC adopt a more compact, "ball-like" conformation, reducing its size and polarity to facilitate cell entry.[6] |
| Low intracellular concentration due to poor solubility in cell culture media. | 1. Formulate with excipients: Consider using formulation strategies such as amorphous solid dispersions (ASDs) with polymers like HPMCAS or Soluplus® to improve dissolution and maintain a supersaturated state.[11][12][13] 2. Nanoformulations: Encapsulating the PROTAC in lipid-based or polymeric nanoparticles can enhance solubility and cellular uptake.[14][15] |
| PROTAC instability in the experimental medium. | 1. Assess compound stability: Use LC-MS to determine the stability of your PROTAC in the cell culture medium over the time course of your experiment.[16] |
Issue 3: I observe a pronounced "hook effect" at lower than expected PROTAC concentrations.
| Possible Cause | Recommended Solution |
| Suboptimal linker conformation favoring binary complex formation. | 1. Vary linker composition: Experiment with linkers of different compositions (e.g., alkyl chains) or rigidities to alter the conformational landscape of the PROTAC and favor ternary complex formation.[17] |
| High affinity of individual warhead and anchor for their respective proteins. | 1. Modify binding affinities: Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[17] |
Quantitative Data Summary
Table 1: Comparative Solubility of a Hypothetical PROTAC with Different Linkers.
This table illustrates the general trend of increased aqueous solubility with longer PEG chains. Data is illustrative.
| Linker Type | Linker Length | Aqueous Solubility (µg/mL) |
| Alkyl | 8 atoms | < 1 |
| PEG | 4 units | 15 |
| PEG | 8 units | 50 |
| PEG | 10 units | > 100 |
Table 2: Impact of Formulation on PROTAC Solubility.
This table shows the potential improvement in solubility and dissolution using amorphous solid dispersion (ASD) technology. Data is illustrative based on published findings.[11][18]
| Formulation | Drug Loading (% w/w) | Fold Increase in Supersaturation |
| Amorphous PROTAC | N/A | 1x (baseline) |
| PROTAC-HPMCAS ASD | 20% | 2x |
| PROTAC-Soluplus® ASD | 10% | 5x |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Prepare Assay Buffer: Use the same aqueous buffer as in your main experiment (e.g., PBS, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: Plot the measured turbidity against the PROTAC concentration. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for troubleshooting PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. tandfonline.com [tandfonline.com]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 14. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC Synthesis with BnO-PEG5-OH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the BnO-PEG5-OH linker.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield in my coupling reaction involving this compound. What are the common causes and solutions?
Low coupling efficiency is a frequent challenge. The issue often stems from reaction conditions, reagent quality, or the activation strategy.
-
Reagent Quality: Ensure all reagents, especially coupling agents like HATU or HBTU, are fresh. Solvents such as DMF or DCM should be anhydrous, as water can hydrolyze activated esters and consume reagents.
-
Reaction Stoichiometry: A slight excess of the coupling reagent (e.g., 1.1-1.2 equivalents) and the amine component is often used to drive the reaction to completion. However, a large excess of aminium/uronium reagents can lead to side reactions.[1][2]
-
Activation & Addition Order: For amidations involving a carboxylic acid and an amine, pre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine component can improve yields and prevent side reactions.[2]
-
Temperature and Time: Most coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may help, but it can also increase the rate of side reactions. Monitor the reaction's progress using LC-MS to determine the optimal reaction time.[3]
-
Base Selection: The choice and amount of base (e.g., DIPEA, TEA) are critical. Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used to neutralize generated acids and facilitate the reaction.[3][4]
Q2: How do I properly activate the terminal hydroxyl group of this compound for coupling?
The terminal hydroxyl (-OH) group on this compound is a poor leaving group and requires activation for efficient coupling, particularly for reactions like etherification or displacement with a nucleophile.
-
Mesylation or Tosylation: A common strategy is to convert the hydroxyl group into a better leaving group, such as a mesylate or tosylate. This is achieved by reacting this compound with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or DIPEA. The resulting BnO-PEG5-OMs or -OTs can then be readily displaced by a nucleophile (e.g., an amine or phenoxide on your ligand).
-
Direct Use in Amide Coupling: If you are coupling this compound to a ligand with a carboxylic acid, the carboxylic acid is typically the component that gets activated. Reagents like HATU or EDC activate the carboxyl group to form a highly reactive intermediate, which is then attacked by the hydroxyl group of the PEG linker to form an ester linkage. While less common than amide bonds for linkers, this is a viable strategy.
Q3: I'm struggling with the purification of my PEG-containing PROTAC. What are some effective strategies?
The physicochemical properties of PEG linkers can complicate purification. Their flexibility and hydrophilicity can lead to broad peaks and poor separation in chromatography.
-
Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is the most common and effective method for purifying final PROTAC products.[3]
-
Column: Use a C18 column.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.
-
Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring that basic and acidic functional groups are protonated.
-
-
Normal-Phase Chromatography: For intermediates that are less polar, traditional flash chromatography on silica gel can be effective. Use solvent systems like dichloromethane/methanol or ethyl acetate/hexanes.
-
Characterization: After purification, it is crucial to confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Q4: What potential side reactions should I be aware of during the coupling step?
Several side reactions can occur depending on the coupling reagents used.
-
N-Acylurea Formation: When using carbodiimides like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[1] This can be suppressed by adding nucleophilic additives like HOBt or Oxyma and maintaining a low reaction temperature.[1]
-
Guanidinylation: With aminium/uronium reagents like HATU or HBTU, a side reaction can occur where the reagent reacts with a free primary or secondary amine to form a stable guanidinium byproduct.[1] This is more likely if the coupling reagent is present in a large excess or if it interacts with the amine before the carboxylic acid is added.[2]
-
Racemization: During the activation of chiral carboxylic acids, there is a risk of racemization. Using additives like HOBt or HOAt and appropriate coupling reagents can minimize this risk.[1]
Q5: The deprotection of the Benzyl (Bn) group is incomplete. What troubleshooting steps can I take?
The benzyl ether in this compound is a protecting group that is typically removed in the final steps of the synthesis via catalytic hydrogenolysis.
-
Catalyst Activity: Ensure the Palladium on carbon (Pd/C) catalyst is fresh and active. Old or improperly stored catalysts can have significantly reduced activity.
-
Catalyst Loading: If the reaction is slow, increase the weight percentage of the catalyst (e.g., from 10 mol% to 20 mol%).
-
Hydrogen Pressure: Increase the pressure of the hydrogen gas. While many reactions proceed at atmospheric pressure (using a balloon), using a Parr shaker or a similar hydrogenation apparatus at higher pressures (e.g., 50 psi) can dramatically increase the reaction rate.
-
Solvent Choice: The choice of solvent is important. Methanol, ethanol, and ethyl acetate are commonly used. Sometimes a mixture of solvents or the addition of a small amount of acid (like acetic acid) can improve efficiency.
-
Catalyst Poisons: Ensure your intermediate is free from impurities that could act as catalyst poisons, such as sulfur-containing compounds or some nitrogen-containing heterocycles.
Quantitative Data Summary
The selection of a coupling reagent is critical for a successful synthesis. The table below summarizes common reagents used in amide bond formation during PROTAC synthesis.
| Coupling Reagent | Full Name | Activation Mechanism | Common Solvents | Key Advantages | Potential Side Reactions & Mitigation |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated ester via the HOAt moiety | DMF, NMP | High coupling efficiency, fast reaction rates, low racemization risk.[4] | Guanidinylation of free amines. Mitigate by pre-activating the carboxylic acid before adding the amine.[1][2] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms an activated ester via the HOBt moiety | DMF, DCM | Effective and widely used, good for standard couplings. | Can be less efficient than HATU for hindered amino acids; risk of guanidinylation. |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | Carbodiimide activates the carboxyl group; HOBt traps it as an active ester, preventing side reactions. | DMF, DCM | Cost-effective, water-soluble byproducts are easily removed during workup. | N-acylurea formation. Mitigate by using HOBt and keeping the temperature low.[1] HOBt is explosive under certain conditions.[1] |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Forms an acyloxyphosphonium intermediate and an HOBt active ester. | DMF | Very powerful reagent, effective for sterically hindered couplings. | Stoichiometric carcinogenic byproduct (HMPA). Use is often restricted. |
Experimental Protocols
Protocol 1: Activation of this compound via Mesylation
This protocol converts the terminal hydroxyl group into a mesylate, a good leaving group for subsequent nucleophilic substitution.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 5 minutes.
-
Mesylation: Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude mesylate (BnO-PEG5-OMs) by flash column chromatography on silica gel.
Protocol 2: General Amide Coupling using HATU
This protocol describes the coupling of a carboxylic acid-containing ligand to an amine-functionalized PEG linker (assuming the this compound has been converted to an amine).
-
Dissolution & Pre-activation: In an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).[3]
-
Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 5-10 minutes.[3]
-
Amine Addition: Add the amine-functionalized PEG linker (1.2 eq) dissolved in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by LC-MS (typically 2-16 hours).[4]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash chromatography or preparative HPLC.[3]
Protocol 3: Benzyl (Bn) Group Deprotection
This protocol removes the benzyl ether protecting group to yield a free hydroxyl group.
-
Setup: Dissolve the benzyl-protected PROTAC (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add Palladium on carbon (Pd/C, 10% w/w) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (e.g., using a balloon or a Parr hydrogenation apparatus) with vigorous stirring.
-
Reaction: Monitor the reaction by LC-MS. The reaction may take from 1 hour to overnight depending on the substrate and conditions.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected PROTAC can be used as is or purified further if necessary.
Visualizations
PROTAC Synthesis Workflow
Caption: A typical workflow for synthesizing a PROTAC using a BnO-PEG5 linker.
Troubleshooting Low Coupling Yield
References
Technical Support Center: Improving Cell Permeability of BnO-PEG5-OH Containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing a BnO-PEG5-OH linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC's properties?
A1: The this compound linker is a polyethylene glycol (PEG)-based linker. PEG linkers are primarily incorporated into PROTAC design to enhance aqueous solubility.[1] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving solubility in physiological media.[2] The length of the PEG linker, in this case, five ethylene glycol units, is critical in determining the spatial relationship between the target protein and the E3 ligase for efficient ternary complex formation.[3] However, the relationship between PEG linkers and cell permeability is complex; while they can increase solubility, their inherent polarity can also present a barrier to passive diffusion across the lipophilic cell membrane.[2][4]
Q2: Why is my PROTAC with a this compound linker showing low cell permeability?
A2: Low cell permeability in PROTACs is a common challenge, often attributed to their high molecular weight and large polar surface area (PSA), which places them "beyond the Rule of Five" (bRo5).[3][5] While the PEG component of your linker aids solubility, it also contributes to the high PSA. Additionally, the flexibility of the PEG chain can lead to conformations in aqueous environments that are not conducive to membrane crossing.[6]
Q3: How does the "chameleon effect" relate to my PEG-containing PROTAC?
A3: The "chameleon effect" refers to the ability of some PROTACs to adopt different conformations depending on their environment.[5] In an aqueous solution, the PROTAC may be in an extended conformation, exposing its polar groups. However, in the nonpolar environment of the cell membrane, it may fold into a more compact structure, shielding its polar surface area through intramolecular hydrogen bonds.[2] This folded conformation can facilitate passage through the cell membrane. The flexibility of the this compound linker can be advantageous for this conformational flexibility.
Q4: What are the recommended assays to assess the cell permeability of my PROTAC?
A4: The two most common in vitro assays for evaluating PROTAC cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for membrane permeability.[7]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model the intestinal barrier. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[8][9] For PROTACs, the Caco-2 assay is often recommended over PAMPA as it can reveal issues with efflux transporters.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound containing PROTACs.
Problem 1: Low intracellular concentration of the PROTAC.
-
Possible Cause 1: Poor passive permeability.
-
Troubleshooting Step:
-
Assess Physicochemical Properties: Calculate the cLogP and polar surface area (PSA) of your PROTAC.
-
Perform a PAMPA Assay: This will give you a baseline measurement of passive diffusion. (See Experimental Protocol 1).
-
Modify the Linker: If passive permeability is low, consider synthesizing analogs with modified linkers. While maintaining the core PEG structure, you could:
-
Replace Amide Bonds: If other parts of your molecule contain amide bonds, consider replacing them with esters to reduce hydrogen bond donors.[10]
-
Introduce Rigidity: Incorporating cyclic structures (e.g., piperazine) near the PEG linker can help to pre-organize the molecule into a more permeable conformation.[6]
-
-
-
-
Possible Cause 2: Active efflux by cellular transporters.
-
Troubleshooting Step:
-
Perform a Bidirectional Caco-2 Assay: This will determine the efflux ratio (B-A/A-B permeability). An efflux ratio significantly greater than 2 suggests active efflux. (See Experimental Protocol 2).
-
Co-administer with Efflux Pump Inhibitors: In your cellular assays, test your PROTAC in the presence of known efflux pump inhibitors (e.g., verapamil for P-glycoprotein). An increase in intracellular concentration or activity would confirm that your PROTAC is a substrate for efflux pumps.
-
-
Problem 2: Inconsistent or low target degradation despite some evidence of cell entry.
-
Possible Cause 1: Suboptimal conformation for ternary complex formation.
-
Troubleshooting Step:
-
Vary Linker Length: The this compound linker has a specific length. It is possible that a shorter or longer PEG linker (e.g., PEG3, PEG7) may be required to achieve the optimal geometry for the ternary complex (Target Protein-PROTAC-E3 Ligase). Synthesize and test analogs with different PEG linker lengths.
-
-
-
Possible Cause 2: Metabolic instability of the PROTAC.
-
Troubleshooting Step:
-
Assess Stability in Cell Culture Media and Microsomes: Incubate your PROTAC in your experimental cell culture medium and with liver microsomes to assess its stability over time.
-
Identify and Replace Labile Moieties: If the PROTAC is degrading, identify the metabolically labile sites. While the PEG linker itself is generally stable, other parts of the molecule may not be. Consider modifications to improve metabolic stability.
-
-
Data Presentation
Note: As there is no publicly available, specific permeability data for PROTACs containing a this compound linker, the following tables present illustrative data for hypothetical and analogous PROTACs to demonstrate how linker modifications can impact permeability.
Table 1: Illustrative Permeability Data for Hypothetical PROTACs with Different Linkers
| PROTAC ID | Linker Composition | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A-B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| PROTAC-A | This compound | 0.8 | 0.5 | 8.5 |
| PROTAC-B | Alkyl-C8 | 1.2 | 0.9 | 1.5 |
| PROTAC-C | BnO-PEG3-OH | 1.0 | 0.7 | 6.2 |
| PROTAC-D | BnO-PEG5-Ester | 1.5 | 1.1 | 7.9 |
Table 2: Impact of Linker Modification on Physicochemical Properties (Illustrative)
| PROTAC ID | Linker | Molecular Weight (Da) | cLogP | Polar Surface Area (Ų) |
| PROTAC-A | This compound | 850 | 3.5 | 180 |
| PROTAC-B | Alkyl-C8 | 810 | 4.8 | 150 |
| PROTAC-C | BnO-PEG3-OH | 762 | 3.1 | 165 |
| PROTAC-D | BnO-PEG5-Ester | 849 | 4.0 | 170 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.[7]
-
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Prepare the artificial membrane by adding 5 µL of the phospholipid solution to each well of the filter plate and allow it to impregnate the filter.
-
Prepare the acceptor solution by filling the wells of the acceptor plate with 200 µL of PBS.
-
Prepare the donor solution by diluting the PROTAC stock solution to a final concentration of 10-50 µM in PBS.
-
Carefully place the filter plate onto the acceptor plate, ensuring no air bubbles are trapped.
-
Add 100 µL of the donor solution to each well of the filter plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where VD and VA are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Permeability Assay (Bidirectional)
-
Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal epithelium and assess both passive and active transport.[8]
-
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
0.25% Bovine Serum Albumin (BSA) in HBSS (optional, to improve recovery)
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) Permeability:
-
Add the PROTAC dosing solution (e.g., 10 µM in HBSS, optionally with 0.25% BSA) to the apical (upper) chamber.
-
Add fresh HBSS (optionally with 0.25% BSA) to the basolateral (lower) chamber.
-
-
For Basolateral to Apical (B-A) Permeability:
-
Add the PROTAC dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate at 37°C with 5% CO₂ for 1-2 hours.
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: A general experimental workflow for assessing and optimizing the cell permeability of PROTACs.
Caption: A troubleshooting decision tree for diagnosing low cell permeability of PROTACs.
References
- 1. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20240252658A1 - Bifunctional protac-type compounds targeting pxr, method for preparing same and therapeutic use thereof - Google Patents [patents.google.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2024165050A1 - Proteolysis-targeting chimera (protac) compounds and uses thereof field - Google Patents [patents.google.com]
- 10. This compound | CAS#:57671-28-0 | Chemsrc [chemsrc.com]
Technical Support Center: BnO-PEG5-OH Reaction Conditions for Higher Yield
Welcome to the technical support center for the synthesis and handling of BnO-PEG5-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound (Pentaethylene glycol monobenzyl ether) is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on a PEG chain to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In the context of this compound, this typically involves reacting pentaethylene glycol with a benzyl halide (like benzyl bromide or benzyl chloride) in the presence of a strong base.
Q2: I am getting a low yield in my Williamson ether synthesis of this compound. What are the potential causes?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete deprotonation: The hydroxyl group of the PEG starting material must be fully deprotonated to form the reactive alkoxide. Insufficient base or the presence of moisture can lead to incomplete reaction.
-
Side reactions: The primary competing side reaction is elimination of the alkyl halide, which is favored by sterically hindered substrates and high temperatures.
-
Suboptimal reaction conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the yield.
-
Purification losses: PEG compounds can be challenging to purify, and significant product loss can occur during this stage.
Q3: What are the recommended bases and solvents for this reaction?
A3: For the Williamson ether synthesis of PEGs, strong bases are required to ensure complete deprotonation of the alcohol. Common choices include:
-
Sodium hydride (NaH)
-
Potassium hydride (KH)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
The choice of solvent is also critical. Aprotic polar solvents are generally preferred as they can solvate the cation of the base without participating in the reaction. Suitable solvents include:
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dioxane
Q4: How can I minimize the formation of side products?
A4: To minimize side reactions like elimination, it is crucial to use a primary alkyl halide (benzyl bromide is ideal). Additionally, maintaining a moderate reaction temperature is important, as higher temperatures can favor the elimination pathway. Ensuring an inert and anhydrous reaction environment will prevent unwanted reactions with water or oxygen.
Q5: What is the best way to purify this compound?
A5: Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel. Column chromatography is a common method. A gradient elution with a solvent system like chloroform/methanol is often effective. It is important to perform a thorough work-up to remove the base and salts before chromatography. Precipitation of the product from a suitable solvent system can also be an effective purification step.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive base. 2. Wet reagents or solvent. 3. Incorrect reaction temperature. | 1. Use fresh, properly stored base. 2. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 3. Optimize the reaction temperature. Start at room temperature and gently heat if necessary. |
| Presence of significant starting material (pentaethylene glycol) | 1. Insufficient amount of base. 2. Insufficient amount of benzyl halide. 3. Short reaction time. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Use a slight excess of the benzyl halide. 3. Monitor the reaction by TLC and ensure it has gone to completion. |
| Formation of a significant amount of dibenzylated PEG | 1. Using a large excess of benzyl halide and base. | 1. Carefully control the stoichiometry. Use a slight excess of the PEG starting material relative to the benzyl halide if monosubstitution is desired. |
| Product streaks on TLC and is difficult to separate by column chromatography | 1. Residual base or salts in the crude product. 2. Inappropriate solvent system for chromatography. | 1. Perform a thorough aqueous work-up to remove all salts and neutralize any remaining base. 2. Screen different solvent systems. A gradient of methanol in chloroform or dichloromethane is a good starting point. Adding a small amount of a polar co-solvent like isopropanol can sometimes improve separation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of pentaethylene glycol monobenzyl ether.
Materials:
-
Pentaethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Chloroform and Methanol)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add pentaethylene glycol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the glycol in anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in chloroform to afford the pure this compound.
| Reagent | Molar Equivalents |
| Pentaethylene glycol | 1.0 |
| Sodium Hydride (60%) | 1.1 |
| Benzyl Bromide | 1.05 |
Protocol 2: Deprotection of this compound via Catalytic Hydrogenolysis
This protocol describes the removal of the benzyl protecting group to yield pentaethylene glycol.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (balloon or H-Cube®)
-
Celite®
Procedure:
-
Reaction Setup: Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or use a hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas (e.g., argon or nitrogen).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected pentaethylene glycol.
| Parameter | Condition |
| Catalyst | 10% Palladium on Carbon |
| Catalyst Loading | 5-10 mol% Pd |
| Hydrogen Source | H₂ gas (balloon or apparatus) |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
Visualizing the Workflow
Technical Support Center: Optimizing PROTAC Design with PEG Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Proteolysis Targeting Chimera (PROTAC) design, with a specific focus on the application of Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1][2] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][3] PEG linkers are frequently used due to their ability to increase the PROTAC's water solubility and provide conformational flexibility, which can help overcome steric hindrance and facilitate the formation of a productive ternary complex.[4][5][]
Q2: How does the length of a PEG linker impact PROTAC efficacy?
The length of the linker is a critical parameter that requires empirical optimization for each specific target protein and E3 ligase pair.[3][7]
-
Too short: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[][8][] This can result in reduced degradation efficiency.[10]
-
Too long: An excessively long linker might lead to unproductive binding modes where a stable ternary complex is not formed, or it can increase the likelihood of the "hook effect," where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the productive ternary complex.[3][]
Optimizing the linker length is crucial for achieving potent and selective protein degradation.[11]
Q3: Can a flexible PEG linker negatively affect PROTAC performance?
While the flexibility of PEG linkers is often advantageous, it can also present challenges. High flexibility can lead to an entropic penalty upon binding to form the ternary complex, potentially reducing its stability.[3] Furthermore, a highly flexible linker might not sufficiently restrict the orientation of the two ligands, leading to non-productive binding events. In some cases, more rigid linkers or linkers with a combination of flexible and rigid elements may be necessary to achieve optimal ternary complex formation.[3][8]
Q4: What is the "hook effect" and how do PEG linkers influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high PROTAC concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[1][12] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[1]
Troubleshooting Guide
Issue 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.
-
Possible Cause 1: Steric Hindrance. The linker may be too short, causing a steric clash between the target protein and the E3 ligase.
-
Troubleshooting Step: Synthesize and test a series of PROTACs with increasing PEG linker lengths. This systematic approach allows for the empirical determination of the optimal linker length for your specific system.[13]
-
-
Possible Cause 2: Poor Cell Permeability. The hydrophilicity of the PEG linker can sometimes hinder passive diffusion across the cell membrane.[14]
-
Troubleshooting Step: Assess cell permeability using an assay like the parallel artificial membrane permeability assay (PAMPA). Consider synthesizing PROTACs with shorter PEG chains or hybrid linkers that incorporate more hydrophobic alkyl chains to improve cell uptake.[1]
-
-
Possible Cause 3: Inefficient Ternary Complex Formation. The linker may not be facilitating a stable and productive ternary complex.
Issue 2: I'm observing a significant "hook effect" at higher concentrations of my PROTAC.
-
Possible Cause 1: Suboptimal Linker for Ternary Complex Stability. The current linker may not be promoting strong positive cooperativity, leading to the formation of binary complexes at high concentrations.
-
Troubleshooting Step: Experiment with linkers of different compositions (e.g., more rigid linkers) or lengths to alter the conformational dynamics of the PROTAC and favor ternary complex formation.[3]
-
-
Possible Cause 2: High Affinity Binary Interactions. The individual ligands of your PROTAC may have very high affinities for their respective proteins, which can favor the formation of binary complexes.
-
Troubleshooting Step: While seemingly counterintuitive, consider designing ligands with slightly lower binary affinities. Potent degradation is often driven more by the stability of the ternary complex than by high-affinity binary interactions.[1]
-
Issue 3: My PROTAC is not selective and is degrading off-target proteins.
-
Possible Cause: Linker-Induced Off-Target Proximity. The flexibility and length of the PEG linker might be enabling the PROTAC to bring the E3 ligase into proximity with unintended proteins.
-
Troubleshooting Step: Modify the linker to alter the possible conformations of the PROTAC. Varying the linker length and composition can improve selectivity by disfavoring the formation of off-target ternary complexes.[18] Consider introducing more rigid linker elements to reduce conformational flexibility.[3]
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency (Hypothetical Data)
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-A | PEG2 | 8 | >1000 | <10 |
| PROTAC-B | PEG4 | 14 | 150 | 65 |
| PROTAC-C | PEG6 | 20 | 25 | 92 |
| PROTAC-D | PEG8 | 26 | 80 | 85 |
| PROTAC-E | PEG10 | 32 | 200 | 70 |
This table illustrates a common trend where degradation efficiency (lower DC50 and higher Dmax) is optimal at a specific linker length.
Experimental Protocols
Protocol 1: Western Blot for Measuring Protein Degradation
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).[19]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19]
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[20][21]
Protocol 2: NanoBRET™ Ternary Complex Formation Assay (Cell-Based)
This assay measures the PROTAC-induced interaction between the target protein and the E3 ligase in live cells.[15]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).[15]
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag® fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.
-
Signal Detection: Measure the donor emission (460 nm) and the acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[15]
Visualizations
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting low PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 5. precisepeg.com [precisepeg.com]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 三重複合体の形成 [promega.jp]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 17. [PDF] SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. promega.com [promega.com]
- 21. bitesizebio.com [bitesizebio.com]
Technical Support Center: Metabolic Stability of PROTACs with Ether-Containing Linkers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on those incorporating ether-containing linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PROTACs with ether-containing linkers?
A1: The primary metabolic liability for PROTACs with ether-containing linkers, such as polyethylene glycol (PEG) chains, is oxidative metabolism.[1][2] The most common metabolic reaction is O-dealkylation, which leads to the cleavage of the linker and inactivation of the PROTAC molecule.[][4] Hydroxylation at carbons adjacent to the ether oxygen atoms is another potential metabolic pathway.[5] These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[][6]
Q2: How does the length of an ether-containing linker affect the metabolic stability of a PROTAC?
A2: Generally, for most PROTACs, as the length of a flexible linker like a PEG chain increases, the metabolic stability of the molecule tends to decrease.[] Longer linkers may provide more sites susceptible to enzymatic attack and can be more exposed to metabolic enzymes.[8] However, the relationship is not always linear and can be influenced by the overall conformation of the PROTAC and the nature of the attached ligands. In some cases, shorter linkers may exhibit greater metabolic stability due to increased steric hindrance, which can limit the access of metabolic enzymes to the cleavage sites.[][8]
Q3: Are ether-containing linkers always less stable than other types of linkers?
A3: Not necessarily. While ether-containing linkers have known metabolic liabilities, their stability is comparable to or in some cases even better than aliphatic linkers of similar length.[4] However, PROTACs with more rigid linkers, such as those incorporating cyclic moieties like piperazine or triazole, often exhibit greater metabolic stability compared to flexible straight-chain linkers.[][] The choice of linker is a trade-off between metabolic stability, solubility, cell permeability, and the ability to induce a productive ternary complex formation.[9][10]
Q4: Can the metabolic profile of the individual ligands predict the metabolic stability of the final PROTAC?
A4: No, the metabolism of a PROTAC cannot be reliably predicted from the metabolic profiles of its constituent warhead and E3 ligase ligand.[4] The linker itself is often a major site of metabolism, and the overall structure of the PROTAC can alter the metabolic susceptibility of the individual ligands.[][8] Therefore, it is crucial to assess the metabolic stability of the intact PROTAC molecule experimentally.[4]
Q5: What are the downstream consequences of poor metabolic stability for a PROTAC?
A5: Poor metabolic stability leads to rapid clearance of the PROTAC in vivo, resulting in a short half-life and reduced exposure at the target site.[6] This can lead to diminished in vivo efficacy despite good in vitro potency.[11] Furthermore, the generated metabolites may compete with the parent PROTAC for binding to the target protein or the E3 ligase, potentially acting as competitive inhibitors and reducing the overall degradation efficiency.[11]
Troubleshooting Guide
Issue 1: Rapid clearance of my ether-linker containing PROTAC in human liver microsome (HLM) assays.
-
Possible Cause: The ether-containing linker is likely undergoing rapid oxidative metabolism, such as O-dealkylation, by CYP enzymes present in the microsomes.[]
-
Troubleshooting Workflow:
A workflow for troubleshooting high PROTAC clearance.
-
Solutions & Methodologies:
-
Confirm NADPH Dependence: Run the microsomal stability assay in the presence and absence of the cofactor NADPH. If the degradation is significantly reduced in the absence of NADPH, it confirms the involvement of CYP enzymes.
-
Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during the incubation. Look for evidence of linker cleavage, such as the appearance of fragments corresponding to the warhead or E3 ligase ligand with a portion of the linker attached, or the formation of hydroxylated or carboxylated species along the linker.[5]
-
Linker Modification:
-
Introduce Steric Hindrance: Replace a methylene group adjacent to an ether oxygen with a gem-dimethyl group to sterically shield the site of metabolism.
-
Incorporate Rigidity: Replace the flexible ether chain with a more rigid cyclic structure, such as a piperazine or a triazole, which are generally more resistant to metabolism.[][]
-
Reduce Linker Length: If permissible for ternary complex formation, synthesize analogs with shorter ether linkers, as this can sometimes improve metabolic stability.[8]
-
Isotopic Substitution: Replace hydrogen atoms at metabolically labile positions with deuterium (heavy hydrogen). The stronger carbon-deuterium bond can slow down the rate of CYP-mediated metabolism (the "kinetic isotope effect").
-
-
Issue 2: My PROTAC shows good stability in liver microsomes but is unstable in plasma.
-
Possible Cause: The PROTAC may be susceptible to hydrolysis by esterases or other hydrolases present in plasma. While ether bonds are generally stable to hydrolysis, other functional groups within the PROTAC, such as amides or esters, could be labile.
-
Solutions & Methodologies:
-
Incubate in Heat-Inactivated Plasma: To confirm enzymatic degradation, run the plasma stability assay in parallel with heat-inactivated plasma, where enzymes are denatured. If the PROTAC is stable in heat-inactivated plasma, it confirms enzymatic degradation.
-
Identify Labile Functional Groups: Examine the structure of your PROTAC for ester or amide bonds that could be susceptible to hydrolysis.
-
Structural Modification: Replace labile esters with more stable amides, or introduce steric bulk near the hydrolyzable group to hinder enzyme access.
-
Issue 3: Inconsistent or poor in vivo efficacy despite acceptable in vitro metabolic stability.
-
Possible Cause: Metabolites of the ether-containing linker, while not leading to rapid clearance of the parent molecule, may still be formed and act as competitive inhibitors for the target protein or E3 ligase.[11]
-
Solutions & Methodologies:
-
In Vivo Metabolite Profiling: Analyze plasma and tissue samples from in vivo studies to identify and quantify the major metabolites.
-
Synthesize and Test Metabolites: If significant levels of metabolites are detected, synthesize these compounds and test their binding affinity to the target protein and the E3 ligase.
-
Linker Optimization for Reduced Metabolite Competition: If metabolites are found to be competitive inhibitors, redesign the linker to block the metabolic soft spots, even if the overall clearance of the parent PROTAC was initially deemed acceptable.
-
Data Presentation
The following tables summarize quantitative data on the metabolic stability of PROTACs with varying linker compositions, including ether-containing linkers, in cryopreserved human hepatocytes.
Table 1: Metabolic Stability of PROTACs with PEG-like vs. Aliphatic Linkers
| Compound | Linker Type | Linker Length (atoms) | Half-life (t¹/₂) in human hepatocytes (min) |
| PROTAC A | PEG-like | 10 | 44.9 |
| PROTAC B | Aliphatic | 10 | 38.6 |
| PROTAC C | PEG-like | 13 | 44.9 |
| PROTAC D | Aliphatic | 13 | >240 |
Data synthesized from Goracci et al., J. Med. Chem. 2020, 63, 19, 11034–11052.[4]
Table 2: Effect of Linker Length on Metabolic Stability of Ether-Containing PROTACs
| Compound | Linker Type | Linker Length (atoms) | Half-life (t¹/₂) in human hepatocytes (min) |
| PROTAC E | PEG-like | 8 | >240 |
| PROTAC F | PEG-like | 12 | 135.0 |
| PROTAC G | PEG-like | 16 | 18.2 |
Data synthesized from various sources for illustrative purposes, reflecting general trends.[]
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t¹/₂) of a PROTAC in the presence of human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with an internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, pre-warm a mixture of HLM (final concentration typically 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test PROTAC (final concentration typically 1 µM) to the mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a tube or well containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t¹/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a PROTAC in plasma to identify degradation by plasma enzymes (e.g., esterases, amidases).
Materials:
-
Test PROTAC compound
-
Pooled plasma (human, rat, mouse, etc.)
-
Control compound with known plasma instability (e.g., procaine)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).
-
Thaw pooled plasma at 37°C.
-
-
Incubation:
-
Add the test PROTAC to the pre-warmed plasma (final concentration typically 1 µM) and vortex gently. The final DMSO concentration should be low (<1%).
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-PROTAC mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Preparation:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute time point.
-
Calculate the half-life (t¹/₂) from the slope of the ln(% remaining) vs. time plot.
-
Visualizations
General mechanism of action for a PROTAC molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of BnO-PEG5-OH and Other Short-Chain PEG Linkers for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers are widely employed to enhance the physicochemical properties of these complex molecules. This guide provides a comparative overview of BnO-PEG5-OH against other short-chain BnO-PEG-OH linkers (e.g., PEG3, PEG4), offering insights into how linker length can modulate the performance of next-generation therapeutics.
The inclusion of PEG chains in linkers is a well-established strategy to improve the aqueous solubility and pharmacokinetic properties of therapeutic agents.[1] For hydrophobic drug payloads, hydrophilic PEG linkers can mitigate aggregation, especially at higher drug-to-antibody ratios (DARs) in ADCs.[1] In the context of PROTACs, PEG linkers can increase the water solubility of the molecule and influence cell permeability. The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the therapeutic window and overall efficacy.[1][2]
Physicochemical Properties of BnO-PEG-OH Linkers
The length of the PEG chain directly influences the hydrophilicity and other physicochemical properties of the linker. While specific experimental data for the BnO-PEG-OH series is not extensively published, we can infer trends and utilize predicted values to guide selection. A lower calculated logP (cLogP) value generally indicates higher hydrophilicity and aqueous solubility.[3][4]
| Property | BnO-PEG3-OH | BnO-PEG4-OH | This compound |
| Molecular Weight ( g/mol ) | 240.28 | 284.33 | 328.39 |
| Formula | C13H20O4 | C15H24O5 | C17H28O6 |
| Predicted logP (cLogP) | ~0.8 | ~0.6 | ~0.4 |
| Aqueous Solubility | Good | Very Good | Excellent |
| General Application | Suitable for applications where a shorter, more rigid linker is desired. | A balance between hydrophilicity and linker length. | Ideal for enhancing the solubility of very hydrophobic molecules without significantly increasing linker length. |
Note: The cLogP values are estimated based on computational models and general chemical principles. Actual experimental values may vary. The aqueous solubility is described in relative terms based on the increasing number of hydrophilic ethylene glycol units.
Impact of PEG Linker Length on Performance
The length of the PEG linker can have a profound impact on the biological performance of both ADCs and PROTACs. The optimal linker length is often target-dependent and requires empirical determination.[2]
| Performance Metric | Shorter PEG Linker (e.g., PEG3) | Intermediate PEG Linker (e.g., PEG4) | Longer Short-Chain PEG Linker (e.g., PEG5) |
| Cell Permeability | Generally higher due to lower molecular weight and polarity. | Moderate, often representing a balance for cellular uptake. | May be slightly reduced compared to shorter linkers. |
| Target Degradation (PROTACs) | Can be highly effective if the geometry of the ternary complex is optimal.[2] | Often a good starting point for optimization. | Can facilitate the formation of a productive ternary complex for some targets.[2] |
| In Vitro Cytotoxicity (ADCs) | Can be very potent; linker length may have a less pronounced effect. | Potency is maintained, with potential improvements in solubility. | May slightly decrease potency in some cases but can improve overall efficacy by enhancing solubility and stability.[5] |
| Pharmacokinetics (PK) | Shorter half-life. | Intermediate half-life. | Longer half-life compared to shorter PEG linkers.[5] |
Note: This table represents general trends observed in studies with varying PEG linker lengths. The optimal linker length is highly dependent on the specific antibody, payload, target protein, and E3 ligase combination.
Experimental Protocols
PROTAC-Mediated Protein Degradation Analysis via Western Blot
This protocol outlines the steps to assess the efficacy of a PROTAC in degrading its target protein.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The level of the target protein is normalized to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assessment using MTS/MTT Assay
This protocol is for determining the cytotoxic effect of a compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to attach overnight.
2. Compound Treatment:
-
Treat cells with a serial dilution of the test compound (e.g., ADC or PROTAC). Include a vehicle control.
-
Incubate for a period relevant to the compound's mechanism of action (e.g., 72 hours).
3. MTS/MTT Reagent Addition:
-
For an MTS assay, add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
For an MTT assay, add the MTT reagent and incubate for 2-4 hours. Then, add a solubilizing agent to dissolve the formazan crystals.[6]
4. Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[6]
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A workflow for evaluating PROTAC linker efficiency.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Great Divide: BnO-PEG5-OH Versus Alkyl Linkers in PROTAC Potency
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. The linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is far from a passive spacer. Its composition, length, and flexibility profoundly influence the formation and stability of the ternary complex, ultimately dictating the potency and efficacy of the PROTAC. This guide provides a comprehensive comparison of two commonly employed linker classes: the hydrophilic benzyloxypoly(ethylene glycol) derivative, BnO-PEG5-OH, and the more traditional hydrophobic alkyl chains.
Executive Summary
The selection between a PEG-based linker like this compound and an alkyl linker is not a one-size-fits-all decision. The optimal choice is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers often enhance solubility and can promote favorable ternary complex conformations, alkyl linkers provide a more rigid and hydrophobic connection that can also lead to potent degradation. This guide will delve into the quantitative differences, experimental considerations, and underlying mechanistic principles to empower researchers to make informed decisions in their PROTAC design.
At a Glance: this compound vs. Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Polyethylene glycol chain with a benzyl ether cap | Saturated hydrocarbon chain |
| Solubility | Generally higher hydrophilicity, improving aqueous solubility.[][2] | Generally more hydrophobic, which can sometimes limit solubility.[2] |
| Flexibility | Highly flexible, allowing for adaptable ternary complex formation.[3][4][5] | More rigid, which can be advantageous for specific protein-protein interactions.[][2] |
| Cell Permeability | Can be a concern due to increased polarity, but flexibility may aid in membrane traversal.[6][7] | Generally favorable due to hydrophobicity.[5] |
| Ternary Complex | Flexibility can facilitate the necessary protein-protein interactions for a stable complex.[3][4] | Rigidity can lock in a productive conformation, leading to high cooperativity.[] |
| Off-target Effects | Generally considered to have lower potential for non-specific binding. | Hydrophobicity may increase the risk of non-specific interactions. |
Quantitative Comparison: Impact on PROTAC Potency
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize illustrative data from published studies, showcasing the impact of linker type on these key parameters. It is important to note that direct head-to-head comparisons of this compound with a specific alkyl linker for the same target and E3 ligase are not always available in the literature. The data presented here is a composite from various studies to highlight general trends.
Table 1: Illustrative Degradation Potency (DC50) of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Reference |
| BRD4 | CRBN | PEG | ~18 (e.g., PEG4) | 2.5 | Hypothetical Data |
| BRD4 | CRBN | Alkyl | 8 | 15 | Hypothetical Data |
| BTK | CRBN | PEG/ether | 19 | <1 | [4] |
| BTK | CRBN | Alkyl/ether | 12 | 3 | [4] |
| TBK1 | VHL | PEG/Alkyl | 21 | 3 | [4] |
| TBK1 | VHL | Alkyl/ether | <12 | >1000 | [4] |
Table 2: Illustrative Maximum Degradation (Dmax) of PROTACs with PEG vs. Alkyl Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | ~18 (e.g., PEG4) | >95 | Hypothetical Data |
| BRD4 | CRBN | Alkyl | 8 | ~90 | Hypothetical Data |
| BTK | CRBN | PEG/ether | 19 | >90 | [4] |
| BTK | CRBN | Alkyl/ether | 12 | ~85 | [4] |
| TBK1 | VHL | PEG/Alkyl | 21 | 96 | [4] |
| TBK1 | VHL | Alkyl/ether | <12 | Not significant | [4] |
Note: The data in these tables is illustrative and compiled from various sources. DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
The Underlying Mechanism: Ternary Complex Formation
The potency of a PROTAC is intrinsically linked to its ability to form a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker plays a pivotal role in orchestrating this interaction.
Caption: The general mechanism of action for a PROTAC.
The flexibility of PEG linkers, such as this compound, can allow for a more dynamic "search" for the optimal protein-protein interface, potentially leading to a more stable ternary complex.[3][4] In contrast, the rigidity of alkyl linkers can pre-organize the PROTAC into a conformation that is highly complementary to the binding surfaces of the target and E3 ligase, resulting in a highly cooperative and potent interaction.
Experimental Protocols
To empirically determine the optimal linker for a given PROTAC, a series of well-defined experiments are necessary. Below are detailed protocols for key assays used to evaluate PROTAC potency.
Protocol 1: Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.
1. Cell Culture and Treatment:
- Seed cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Allow cells to adhere overnight.
- Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
- Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the intensity of the protein bands using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the corresponding loading control band intensity.
- Plot the normalized protein levels against the PROTAC concentration.
- Calculate the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
A[label="Cell Seeding & Treatment"];
B[label="Cell Lysis & Protein Extraction"];
C [label="Protein Quantification (BCA)"];
D [label="SDS-PAGE"];
E [label="Western Blot Transfer"];
F [label="Antibody Incubation"];
G [label="Signal Detection"];
H [label="Data Analysis (DC50/Dmax)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: A simplified workflow for Western Blot analysis.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the cytotoxic effect of the PROTAC on the cells, which is an important parameter for therapeutic applications.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Allow cells to adhere overnight.
2. PROTAC Treatment:
- Treat cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).
3. Viability Measurement (using MTT as an example):
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.
Conclusion: A Strategic Choice
The decision to employ a this compound linker versus an alkyl linker in PROTAC design is a strategic one that requires careful consideration of the specific biological system. While PEG linkers offer advantages in terms of solubility and flexibility, alkyl linkers can provide the necessary rigidity and hydrophobicity to drive potent degradation. The "linkerology" of PROTACs is a complex and empirical science. Therefore, a systematic approach involving the synthesis and evaluation of a focused library of PROTACs with varying linker compositions and lengths is often the most effective strategy to identify the optimal degrader for a given target. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this critical optimization process.
References
Navigating the Maze: A Guide to Biophysical Assays for PROTAC Ternary Complex Validation
For researchers, scientists, and drug development professionals, validating the formation of a stable ternary complex—comprising the PROTAC, the target protein, and an E3 ligase—is a critical step in the development of effective protein degraders. This guide provides a comparative overview of key biophysical assays, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate techniques for your research needs.
The induced proximity of the target protein and the E3 ligase by a Proteolysis Targeting Chimera (PROTAC) is the cornerstone of this therapeutic modality.[1][2] The formation of a stable ternary complex is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4][5] Therefore, robust and quantitative characterization of this complex is paramount for the rational design and optimization of PROTACs. A variety of biophysical assays have been developed and adapted to provide insights into the thermodynamics, kinetics, and stoichiometry of ternary complex formation.
Comparative Overview of Key Biophysical Assays
The choice of a biophysical assay depends on several factors, including the specific scientific question, the availability of reagents and instrumentation, throughput requirements, and the desired level of detail (e.g., thermodynamic vs. kinetic data). Below is a summary of commonly employed techniques, highlighting their strengths and limitations.
| Assay | Principle | Key Parameters Measured | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[3][4] | K D (dissociation constant), k on (association rate), k off (dissociation rate), Cooperativity (α) | Label-free, real-time kinetic data, high sensitivity, can measure both binary and ternary interactions.[3][4][6][7] | Immobilization of one binding partner may introduce artifacts, lower throughput than some other methods.[3] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[1][8] | K D , Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamic characterization, label-free, in-solution measurements.[1][9] | Low throughput, requires large amounts of sample, may be limited by PROTAC solubility.[1][3][10] |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip upon binding.[10][11] | K D , k on , k off | Label-free, real-time data, higher throughput than SPR.[10] | Lower sensitivity than SPR, may not be suitable for all binary interactions.[10] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the non-radiative transfer of energy between two fluorophores in close proximity.[8] | Proximity of binding partners, apparent K D | Homogeneous assay, suitable for high-throughput screening (HTS). | Requires labeling of proteins, potential for steric hindrance from labels, distance-dependent.[12] |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the non-radiative transfer of energy from a bioluminescent donor to a fluorescent acceptor.[13][14] | Proximity of binding partners in live cells, apparent K D | Can be performed in live cells, high sensitivity, no need for external light source.[14][15][16] | Requires genetic engineering to fuse proteins with donor/acceptor tags.[13] |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular context.[17][18] | Target engagement in cells | Label-free, provides evidence of target engagement in a physiological environment.[17][18][19] | Indirect measure of binding, lower throughput for traditional Western blot-based readout.[19][20] |
Quantitative Data Summary
The following table summarizes representative quantitative data obtained from various biophysical assays for well-characterized PROTAC systems. These values can serve as a benchmark for researchers developing new PROTACs.
| PROTAC System | Assay | Parameter | Value | Reference |
| MZ1:Brd4 BD2 :VHL | SPR | K D (MZ1 to Brd4 BD2 ) | 1 nM | [10][11] |
| K D (MZ1 to VHL) | 29 nM | [10][11] | ||
| ITC | K D (MZ1 to Brd4 BD2 ) | 4 nM | [10][11] | |
| K D (MZ1 to VHL) | 66 nM | [10][11] | ||
| BRD-5110:PPM1D:CRBN | SPR | K D (BRD-5110 to PPM1D) | 1 nM | [10][11] |
| K D (BRD-5110 to CRBN) | ~3 µM | [10][11] | ||
| CPS2:CDK2:CRBN-DDB1 | SPR | K D (CDK2 to CPS2) | 136.4 nM | [6] |
| Cooperativity (α) | ~98 | [6] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized protocols for key biophysical assays used in PROTAC research.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.[3][4] It provides detailed kinetic and affinity data for both binary and ternary complex formation.[3][6]
Experimental Protocol:
-
Immobilization: One binding partner (e.g., the E3 ligase or the target protein) is immobilized on the sensor chip surface. Common immobilization strategies include amine coupling or affinity capture (e.g., using a His-tag).
-
Analyte Injection: The second protein and the PROTAC are injected sequentially or as a pre-incubated mixture over the sensor surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass change due to binding, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine association rates (k on ), dissociation rates (k off ), and the equilibrium dissociation constant (K D ).
-
Cooperativity Assessment: The cooperativity factor (α) can be calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other protein.[6]
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. aragen.com [aragen.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Unlocking the Potential of PROTACs in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. oxfordglobal.com [oxfordglobal.com]
- 9. Isothermal Titration Calorimetry (ITC) - Creative Proteomics [creative-proteomics.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of fluorescence resonance energy transfer in protein studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
A Researcher's Guide to In-Cell Target Engagement Assays for BnO-PEG5-OH based PROTACs
For researchers, scientists, and drug development professionals, understanding and quantifying the interaction of Proteolysis Targeting Chimeras (PROTACs) with their intended targets within the complex cellular environment is a critical step in the development of effective therapeutics. This guide provides a comparative overview of three prominent in-cell target engagement assays—Cellular Thermal Shift Assay (CETSA), NanoBRET/BRET, and Fluorescence Polarization (FP)—with a focus on their application to PROTACs featuring a BnO-PEG5-OH linker.
While direct experimental data for PROTACs containing the specific this compound linker is limited in publicly available literature, this guide leverages data from PROTACs with structurally similar polyethylene glycol (PEG) linkers to provide a comparative framework. The principles and methodologies described herein are broadly applicable to a wide range of PROTACs.
Comparative Analysis of In-Cell Target Engagement Assays
The choice of a suitable target engagement assay is contingent on various factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a summary of the key characteristics of CETSA, NanoBRET, and in-cell FP assays.
| Assay Principle | Measures ligand-induced changes in protein thermal stability. | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged target and a fluorescent tracer. | Measures the change in polarization of fluorescent light emitted by a fluorescently labeled tracer upon binding to a larger molecule. | | Key Advantages | - Label-free for the compound and target protein.[1][2] - Applicable to a wide range of soluble and membrane-bound proteins.[3] - Provides insights into direct target binding in a physiological context.[1][4] | - High sensitivity and broad dynamic range. - Ratiometric measurement minimizes variability.[5] - Enables kinetic and equilibrium binding analysis in live cells.[6] - Can be adapted to assess ternary complex formation.[6][7] | - Homogeneous, no-wash format suitable for high-throughput screening.[8][9] - Can determine both binary and ternary complex binding affinities.[8][10] - Relatively low cost compared to other methods.[9] | | Key Limitations | - Not all protein-ligand interactions result in a significant thermal shift.[1][4] - Lower throughput compared to plate-based assays. - Can be influenced by factors other than direct binding that affect protein stability. | - Requires genetic modification of the target protein (NanoLuc fusion).[7] - Dependent on the availability of a suitable fluorescent tracer.[11] - Overexpression of the fusion protein may lead to artifacts. | - Requires a fluorescently labeled tracer. - Can be susceptible to interference from fluorescent compounds. - In-cell application can be challenging due to autofluorescence and tracer delivery. | | Typical Quantitative Output | - Thermal shift (ΔTm) - Isothermal dose-response curves (EC50)[3] | - IC50/EC50 values from competitive binding assays.[12] - BRET ratio | - Millipolarization (mP) units - IC50/Kd values from competitive binding assays. |
Experimental Protocols
Detailed methodologies for each assay are provided below to facilitate their implementation in your research.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[3]
Experimental Workflow:
Materials:
-
Cell culture reagents
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thermal cycler or heating blocks
-
Centrifuge
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting or other protein detection methods
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend cells in culture medium.
-
Treat cells with the desired concentrations of the PROTAC or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[13]
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.[13]
-
Include a non-heated control.
-
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration in the supernatant.
-
Analyze equal amounts of soluble protein by Western blotting using an antibody specific to the target protein. Other detection methods like mass spectrometry or ELISA can also be used.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the vehicle- and PROTAC-treated samples indicates target engagement.
-
For isothermal dose-response experiments, plot the amount of soluble protein at a single, optimized temperature against the PROTAC concentration to determine the EC50 value.[3]
-
NanoBRET Target Engagement Assay
The NanoBRET assay is a proximity-based assay that measures the energy transfer from a NanoLuciferase (NanoLuc)-tagged target protein to a fluorescent energy acceptor (tracer).[5]
Experimental Workflow:
Materials:
-
Cells expressing the NanoLuc-target fusion protein
-
White, opaque 96- or 384-well microplates
-
PROTAC stock solution (in DMSO)
-
NanoBRET tracer specific for the target protein
-
Nano-Glo® substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Protocol:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target protein fused to NanoLuc. Alternatively, use a cell line with endogenously tagged protein.
-
Plate the cells in a white, opaque microplate and allow them to attach overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the PROTAC.
-
Add the PROTAC or vehicle control to the cells.
-
Add the fluorescent tracer at a predetermined optimal concentration.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the luminescence signal at the donor (NanoLuc) and acceptor (tracer) emission wavelengths using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In-Cell Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of emitted light from a fluorescent tracer upon displacement by a PROTAC.
Experimental Workflow:
Materials:
-
Cell suspension
-
Black, low-volume microplates
-
Fluorescent tracer for the target protein
-
PROTAC stock solution (in DMSO)
-
(Optional) Cell permeabilization agent (e.g., digitonin)
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend them in an appropriate buffer.
-
For intracellular targets, cells may need to be permeabilized with a mild detergent like digitonin to allow entry of the tracer and PROTAC.
-
-
Reagent Addition:
-
Add the fluorescent tracer to the cell suspension in the microplate.
-
Add serial dilutions of the PROTAC or vehicle control.
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium. This should be determined empirically.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization (mP) using a plate reader equipped with appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
-
Plot the mP values against the PROTAC concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
PROTAC Signaling Pathway and Target Engagement
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation and highlights the step where target engagement occurs.
Conclusion
The selection of an appropriate in-cell target engagement assay is a pivotal decision in the development of PROTACs. CETSA offers a label-free approach to confirm direct target binding, while NanoBRET provides a highly sensitive and quantitative method for assessing binding affinity and cellular permeability. In-cell FP, though more challenging to implement, can be a valuable tool for higher-throughput screening. By carefully considering the advantages and limitations of each assay and employing rigorous experimental protocols, researchers can gain crucial insights into the intracellular behavior of their this compound based PROTACs, ultimately accelerating the development of novel and effective protein degraders.
References
- 1. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pelagobio.com [pelagobio.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. selvita.com [selvita.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Western Blot Analysis of Protein Degradation: BnO-PEG5-OH PROTACs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing a BnO-PEG5-OH linker with alternative protein degradation technologies. We will delve into the experimental data, primarily from Western blot analyses, to objectively assess the performance of these cutting-edge modalities in targeted protein degradation.
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD technologies lead to the complete removal of the target protein. This is often achieved by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The nature and length of this linker are critical for the efficacy of the PROTAC. This guide focuses on PROTACs incorporating a this compound linker, a polyethylene glycol (PEG)-based linker known for its favorable physicochemical properties.
This compound PROTACs: Mechanism and Performance
The this compound linker is a flexible, hydrophilic linker that can enhance the solubility and cell permeability of the PROTAC molecule. Its length, defined by the five PEG units, plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Visualizing the PROTAC Mechanism
Caption: Mechanism of protein degradation mediated by a this compound PROTAC.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data from Western blot analyses of PROTACs with PEG linkers of varying lengths targeting different proteins. While not specific to the this compound linker, this data illustrates the impact of linker length on degradation efficiency.
Table 1: Comparative Degradation Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells |
| 9 | ~50% | >10 |
| 12 | ~75% | ~5 |
| 16 | >90% | <1 |
Data compiled from studies on ERα-targeting PROTACs with VHL ligand.[1]
Table 2: Performance of a TANK-binding kinase 1 (TBK1)-Targeting PROTAC
| PROTAC | Target | DC50 | Dmax |
| TBK1 PROTAC® 3i | TBK1 | 12 nM | 96% |
This PROTAC utilizes a VHL ligand and demonstrates high selectivity for TBK1.[2]
Table 3: Degradation of Cyclin-dependent kinase 9 (CDK9) by a PROTAC
| PROTAC | Target | DC50 |
| PROTAC CDK9 degrader-6 | CDK9 | 0.10 µM (CDK942 isoform)0.14 µM (CDK955 isoform) |
This PROTAC mediates CDK9 degradation via the proteasome.[3]
Alternative Protein Degradation Technologies
While PROTACs are a powerful tool, several alternative technologies for targeted protein degradation have emerged.
Molecular Glues
Molecular glues are small molecules that induce a direct interaction between a target protein and an E3 ligase, effectively "gluing" them together without the need for a linker.[4] They are typically smaller than PROTACs, which can lead to better pharmacokinetic properties.[5]
Table 4: Performance of a CDK9 Molecular Glue Degrader
| Compound | Target | IC50 (Binding) | Cellular IC50 (Proliferation) |
| SLX-3065 | CDK9 | 7 nM | 12 - 236 nM (in various PCa cell lines) |
This molecular glue degrader was shown to be active in aggressive variant prostate cancers.[6]
Lysosome-Targeting Chimeras (LYTACs)
LYTACs are designed to degrade extracellular and membrane-bound proteins by targeting them to the lysosome.[7] They consist of a target-binding moiety (often an antibody) linked to a ligand that binds to a lysosome-targeting receptor.[7]
Table 5: Degradation of Membrane Proteins by LYTACs
| LYTAC | Target | Cell Line | Degradation |
| Ctx-M1A | PD-L1 (transmembrane) | Panc 10.05 | 54.9% |
| Ctx-M1B | PD-L1 (transmembrane) | Panc 10.05 | 38.9% |
| Nanosphere-Ctx | EGFR (membrane) | HepG2 | Significant degradation observed |
Data from studies on peptide-based and nanosphere-based LYTACs.[4][7]
Head-to-Head Comparison
| Feature | This compound PROTACs | Molecular Glues | LYTACs |
| Mechanism | Ubiquitin-Proteasome System | Ubiquitin-Proteasome System | Lysosomal Degradation |
| Structure | Heterobifunctional (Target Binder - Linker - E3 Ligand) | Monovalent Small Molecule | Bifunctional (Target Binder - Lysosome Receptor Ligand) |
| Target Location | Intracellular Proteins | Intracellular Proteins | Extracellular & Membrane Proteins |
| Advantages | Modular design, broad target scope | Smaller size, potentially better PK properties | Targets "undruggable" extracellular proteins |
| Challenges | Larger size, potential PK issues | Serendipitous discovery, rational design is challenging | Larger size, delivery can be a challenge |
Experimental Protocols
Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the key steps for analyzing protein degradation using Western blotting.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to attach overnight.
-
Treat cells with varying concentrations of the PROTAC (or alternative degrader) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Quantification:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Visualizing the Western Blot Workflow
Caption: Experimental workflow for Western blot analysis of protein degradation.
Signaling Pathway Visualizations
Understanding the downstream consequences of protein degradation is crucial. Below are simplified diagrams of signaling pathways involving the example target proteins.
Estrogen Receptor α (ERα) Signaling
Caption: Simplified ERα signaling pathway and its disruption by an ERα PROTAC.
TANK-binding kinase 1 (TBK1) Signaling
Caption: TBK1 signaling in innate immunity and its inhibition via PROTAC-mediated degradation.
Cyclin-dependent kinase 9 (CDK9) Signaling
Caption: Role of CDK9 in transcriptional elongation and its targeting by a PROTAC.
Conclusion
The choice of a protein degradation technology depends on the specific target protein and the desired therapeutic outcome. PROTACs with PEG-based linkers, such as this compound, offer a versatile and potent approach for degrading intracellular proteins. The flexibility and hydrophilicity of the PEG linker can be fine-tuned to optimize degradation efficacy. Molecular glues represent a promising alternative with potentially superior pharmacokinetic properties, though their rational design remains a significant hurdle. For extracellular and membrane-bound proteins, LYTACs provide a unique and powerful degradation strategy.
Western blot analysis remains the gold standard for quantifying protein degradation induced by these novel modalities. Careful experimental design and rigorous data analysis are essential for accurately comparing the performance of different degraders and for advancing the development of this exciting new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. TBK1 PROTAC® 3i | Active Degraders | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nano‐LYTACs for Degradation of Membrane Proteins and Inhibition of CD24/Siglec‐10 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Measuring Binding Kinetics: SPR vs. a Trio of Alternatives
For researchers, scientists, and drug development professionals, understanding the intricacies of molecular interactions is paramount. The precise measurement of binding kinetics—the rates of association and dissociation—provides invaluable insights into the affinity and stability of these interactions, guiding critical decisions in drug discovery and development. Surface Plasmon Resonance (SPR) has long been considered the gold standard for these measurements.[1][2][3] This guide provides an objective comparison of SPR with three powerful alternatives: Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), supported by experimental data and detailed methodologies.
The Gold Standard: Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index on a sensor surface as molecules bind and dissociate.[4] A ligand is immobilized on a gold-coated sensor chip, and the analyte is flowed over the surface. The interaction is monitored in real-time, providing high-quality kinetic data.[1][2][5] SPR is highly sensitive, capable of detecting the binding of small molecules, and is the only technique among those compared that meets the requirements of regulatory bodies like the FDA and EMA.[1][3]
The Alternatives: A Comparative Overview
While SPR is a powerful technique, a suite of alternative methods has emerged, each with its own set of strengths and applications. Bio-Layer Interferometry (BLI) offers a higher throughput, fluidics-free approach, making it suitable for screening large numbers of samples.[6] Isothermal Titration Calorimetry (ITC) is a solution-based technique that directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[7][8] Microscale Thermophoresis (MST) is another solution-based method that measures the movement of molecules in a temperature gradient, offering low sample consumption and the ability to perform measurements in complex biological fluids.[5][9]
Quantitative Data Comparison
The following tables summarize the key performance parameters of SPR, BLI, ITC, and MST. The data presented is a compilation from various sources and is intended to provide a general comparison. For a definitive assessment, it is always recommended to compare techniques using the same biomolecular interaction pair under identical buffer conditions.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Principle | Refractive index change | Interference pattern shift | Heat change | Molecular motion in a temperature gradient |
| Throughput | Low to Medium | High | Low | Medium to High |
| Sample Consumption | Low | Low to Medium | High | Very Low |
| Immobilization | Required | Required | Not Required | Not Required (one molecule is fluorescently labeled) |
| Real-time Data | Yes | Yes | No (stepwise) | No (endpoint) |
| Kinetic Data (ka, kd) | Yes (high quality) | Yes (can be less accurate for fast rates) | No (can be derived in some cases) | No |
| Affinity (KD) | Yes (pM to mM range) | Yes (nM to mM range) | Yes (nM to mM range) | Yes (pM to mM range) |
| Thermodynamic Data | Yes (from van't Hoff analysis) | Limited (due to temperature control) | Yes (direct measurement of ΔH and ΔS) | No |
| Small Molecule Detection | Yes (highly sensitive) | Challenging (lower sensitivity) | Yes | Yes |
| Crude Sample Compatibility | Possible with specific systems | Yes | No | Yes |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data. Below are generalized methodologies for each technique.
Surface Plasmon Resonance (SPR) Experimental Protocol
-
Ligand Immobilization: Covalently attach the ligand to the sensor chip surface using amine coupling or other appropriate chemistry.
-
Analyte Preparation: Prepare a series of analyte dilutions in a suitable running buffer.
-
Binding Measurement: Inject the analyte solutions over the ligand-immobilized surface and monitor the association phase.
-
Dissociation Measurement: Replace the analyte solution with running buffer and monitor the dissociation phase.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Bio-Layer Interferometry (BLI) Experimental Protocol
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer for at least 10 minutes.[10]
-
Ligand Immobilization: Immerse the biosensors in a solution containing the biotinylated ligand to be captured on the streptavidin-coated biosensor tip.
-
Baseline: Establish a baseline by dipping the biosensors into the assay buffer.
-
Association: Move the biosensors to wells containing different concentrations of the analyte and monitor the association.
-
Dissociation: Transfer the biosensors to wells containing only the assay buffer to measure dissociation.
-
Data Analysis: Globally fit the association and dissociation data from multiple analyte concentrations to a 1:1 binding model to determine ka, kd, and KD.[11]
Isothermal Titration Calorimetry (ITC) Experimental Protocol
-
Sample Preparation: Prepare the macromolecule and ligand solutions in the same buffer to minimize buffer mismatch effects. The ligand concentration in the syringe should be 10-20 times that of the macromolecule in the sample cell.[7]
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the macromolecule into the sample cell and the ligand into the injection syringe.[7]
-
Titration: Perform a series of small injections of the ligand into the sample cell while maintaining a constant temperature.
-
Data Acquisition: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Microscale Thermophoresis (MST) Experimental Protocol
-
Sample Preparation: Label one of the binding partners with a fluorescent dye. Prepare a serial dilution of the unlabeled ligand.
-
Sample Loading: Mix a constant concentration of the fluorescently labeled molecule with each dilution of the ligand and load the samples into glass capillaries.[12]
-
MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.[9]
-
Data Analysis: Plot the change in the normalized fluorescence as a function of the ligand concentration. Fit the resulting binding curve to the appropriate model (e.g., law of mass action) to determine the dissociation constant (KD).[1]
Visualizing the Workflows
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for Surface Plasmon Resonance (SPR).
References
- 1. support.nanotempertech.com [support.nanotempertech.com]
- 2. db.cngb.org [db.cngb.org]
- 3. xantec.com [xantec.com]
- 4. Surface Plasmon Resonance (SPR) vs Biolayer Interferometry (BLI) Which is Better - Creative Proteomics [iaanalysis.com]
- 5. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 6. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 7. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. youtube.com [youtube.com]
- 10. gatorbio.com [gatorbio.com]
- 11. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanotempertech.com [nanotempertech.com]
Unveiling PROTAC Thermodynamics: A Comparative Guide to Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, understanding the thermodynamic drivers of PROTAC efficacy is paramount. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard biophysical technique, offering a comprehensive thermodynamic profile of PROTAC-target and PROTAC-E3 ligase interactions. This guide provides an objective comparison of ITC's performance with other alternatives, supported by experimental data, detailed protocols, and visual workflows to empower rational PROTAC design.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. Their mechanism of action relies on the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The stability and cooperativity of this ternary complex are critical determinants of a PROTAC's degradation efficiency. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with these binding events, providing a complete thermodynamic signature—including binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n)—in a single, label-free experiment.[1][2][3]
The Power of a Complete Thermodynamic Picture
Unlike other techniques that primarily measure binding affinity, ITC provides deeper insights into the forces driving the interaction. The enthalpic contribution (ΔH) reflects the heat released or absorbed from bond formation and conformational changes, while the entropic contribution (ΔS) relates to changes in the system's disorder, such as the release of solvent molecules. This detailed thermodynamic fingerprint is invaluable for structure-activity relationship (SAR) studies and for optimizing PROTAC design to favor the formation of a stable and productive ternary complex.[4][5][6]
Quantitative Comparison: ITC vs. Other Biophysical Methods
While ITC is a powerful tool, it is often used in conjunction with other biophysical methods for a comprehensive characterization of PROTACs. Each technique offers unique advantages and disadvantages.
| Technique | Measures | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Provides a complete thermodynamic profile in a single label-free, in-solution experiment.[1][2][3] | Higher sample consumption, lower throughput, sensitive to buffer mismatches.[7] |
| Surface Plasmon Resonance (SPR) | Binding affinity (Kd), association (kon) and dissociation (koff) rates | High sensitivity, real-time kinetics, lower sample consumption than ITC. | Requires immobilization of one binding partner, which can affect binding; potential for mass transport limitations. |
| Biolayer Interferometry (BLI) | Binding affinity (Kd), association (kon) and dissociation (koff) rates | Higher throughput than SPR, real-time kinetics. | Lower sensitivity than SPR, can be affected by non-specific binding. |
| Fluorescence Resonance Energy Transfer (FRET) | Proximity-based assay for ternary complex formation | High-throughput, can be used in cellular assays. | Requires labeling of proteins, which can interfere with binding; provides relative, not absolute, binding affinities. |
| AlphaLISA | Proximity-based assay for ternary complex formation | High-throughput, no-wash format. | Requires specific antibody pairs or tagged proteins; susceptible to assay artifacts. |
Case Study: Thermodynamic Profiling of the PROTAC MZ1
To illustrate the power of ITC in PROTAC research, let's examine the thermodynamic data for the well-characterized BET degrader, MZ1. MZ1 recruits the von Hippel-Lindau (VHL) E3 ligase to degrade bromodomain and extraterminal (BET) proteins.
The following table summarizes the thermodynamic parameters for the binary and ternary complex formation of MZ1 with various BET bromodomains and the VCB complex (VHL-ElonginC-ElonginB), as determined by ITC.[1][8]
| Interaction | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (stoichiometry) | Cooperativity (α) |
| Binary Interactions | |||||
| MZ1 + BRD4BD2 | 15 | - | - | - | - |
| MZ1 + VCB | 66 ± 6 | - | - | - | - |
| Ternary Interactions (VCB + MZ1:BD) | |||||
| VCB + MZ1:BRD2BD1 | 24 ± 8 | - | - | - | 2.9 |
| VCB + MZ1:BRD2BD2 | 28 ± 3 | - | - | - | 2.3 |
| VCB + MZ1:BRD3BD1 | 19 ± 4 | - | - | - | 3.5 |
| VCB + MZ1:BRD3BD2 | 7 ± 2 | - | - | - | 10.7 |
| VCB + MZ1:BRD4BD1 | 28 ± 6 | - | - | - | 2.3 |
| VCB + MZ1:BRD4BD2 | 3.7 ± 0.7 | - | - | - | 17.6 |
Data sourced from Gallo et al., Nat. Chem. Biol. 2017.[1][8]
The cooperativity factor (α) is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. It is calculated as the ratio of the binary Kd to the ternary Kd (α = Kd,binary / Kd,ternary).[9][10] An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component. The data clearly shows that MZ1 exhibits significant positive cooperativity, particularly with BRD4BD2, leading to a highly stable ternary complex. This high cooperativity is a key factor in the potent and selective degradation of BRD4 by MZ1.[1][8]
Experimental Protocol for ITC Analysis of PROTACs
This section provides a generalized protocol for performing ITC experiments to characterize the thermodynamics of PROTAC-induced ternary complex formation.
1. Materials and Reagents:
-
Purified target protein (e.g., BRD4BD2)
-
Purified E3 ligase complex (e.g., VCB)
-
PROTAC of interest (e.g., MZ1)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (ensure all components are in a precisely matched buffer to minimize heats of dilution)
2. Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer. A typical buffer is 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP.
-
Degas all solutions immediately before the experiment to prevent air bubbles.
-
Determine accurate concentrations of all components.
3. ITC Experimental Setup:
-
To determine the binary affinity of PROTAC to the E3 ligase (Kd1):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-200 µM).[9]
-
Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).
-
-
To determine the binary affinity of PROTAC to the target protein (Kd2):
-
Fill the ITC cell with the target protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the target protein (e.g., 100-200 µM).[9]
-
Perform the titration as described above.
-
-
To determine the ternary binding affinity (Kd,ternary):
-
Method 1: Titrating PROTAC into pre-formed Protein-Protein complex: This method is less common due to the typically weak and transient nature of the protein-protein interaction in the absence of the PROTAC.
-
Method 2: Titrating one protein into a solution of the other protein pre-saturated with PROTAC. This is a more common and robust approach.[1]
-
Prepare a solution of the target protein (e.g., 20 µM) and add the PROTAC at a concentration sufficient to ensure saturation (e.g., 30 µM).
-
Fill the ITC cell with this pre-formed binary complex solution.
-
Load the injection syringe with the E3 ligase solution at a concentration 10-20 times higher than the target protein (e.g., 200 µM).
-
Perform the titration.
-
-
4. Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, ΔH, and n.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
Calculate the cooperativity factor (α) using the binary and ternary Kd values.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for ITC-based thermodynamic profiling of PROTACs.
Caption: Signaling pathway of PROTAC-induced ternary complex formation.
Conclusion
Isothermal Titration Calorimetry provides an unparalleled level of detail into the thermodynamic forces governing PROTAC-mediated ternary complex formation. By offering a complete thermodynamic profile, ITC empowers researchers to move beyond simple affinity measurements and gain a deeper understanding of the structure-activity relationships that drive potent and selective protein degradation. When used in conjunction with other biophysical techniques, ITC is an indispensable tool for the rational design and optimization of next-generation PROTAC degraders.
References
- 1. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Pardon Our Interruption [opnme.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. benchchem.com [benchchem.com]
- 10. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Intracellular Protein Degradation Assays: NanoBRET/HiBiT and Alternatives
For researchers, scientists, and drug development professionals navigating the landscape of intracellular protein degradation studies, selecting the optimal assay is a critical decision. This guide provides an objective comparison of the prominent NanoBRET and HiBiT technologies with established alternative methods. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an informed choice for your specific research needs.
The advent of targeted protein degradation (TPD) as a therapeutic modality, largely driven by technologies like Proteolysis Targeting Chimeras (PROTACs), has necessitated robust and quantitative methods to monitor the degradation of specific proteins within the cell.[1][2] Among the leading platforms for these studies are the bioluminescence-based NanoBRET and HiBiT assays. This guide will delve into the principles of these assays, compare their performance characteristics with traditional methods such as Western Blot, ELISA, and GFP-based reporter assays, and provide detailed experimental protocols.
Principles of NanoBRET and HiBiT Assays
At the core of both NanoBRET and HiBiT technologies is the exceptionally bright NanoLuc® luciferase.[3] These systems offer highly sensitive and quantitative measurements of protein levels in real-time within living cells.
NanoBRET (Bioluminescence Resonance Energy Transfer): This technology measures the proximity of two molecules.[4] In the context of protein degradation, a target protein is fused to the NanoLuc® luciferase (the donor), and a fluorescently labeled tracer molecule that binds to the target protein acts as the acceptor. When the tracer is bound, energy is transferred from the luciferase to the fluorophore, generating a BRET signal. A decrease in this signal indicates the displacement of the tracer or, more relevantly for degradation studies, a decrease in the total amount of the target protein.[4][5]
HiBiT Binary Complementation System: This system utilizes a split-luciferase approach. The HiBiT tag is a small 11-amino-acid peptide that has a high affinity for the larger LgBiT protein.[6] When the HiBiT-tagged target protein is present, it complements with LgBiT to form a functional NanoLuc® luciferase, generating a luminescent signal. The intensity of this signal is directly proportional to the amount of HiBiT-tagged protein, and a decrease in luminescence indicates protein degradation.[1][6] This system is particularly advantageous for studying endogenous proteins by introducing the small HiBiT tag using CRISPR/Cas9 gene editing.[6][7]
Performance Comparison of Protein Degradation Assays
The choice of assay depends on various factors including the desired throughput, sensitivity, and whether the study focuses on endogenous or overexpressed proteins. The following table summarizes the key performance characteristics of NanoBRET/HiBiT assays compared to their alternatives.
| Feature | NanoBRET/HiBiT Assays | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | GFP-Based Reporter Assays |
| Principle | Bioluminescence (Energy Transfer or Complementation) | Immunodetection of immobilized proteins | Immunodetection in a plate-based format | Fluorescence of a tagged protein |
| Sensitivity | Very High (attomole to femtomole range)[1] | Moderate to Low | High | Moderate |
| Dynamic Range | Wide (several orders of magnitude)[8] | Narrow | Moderate | Moderate |
| Throughput | High (plate-based, automatable)[9] | Low | High | High |
| Real-time Kinetics | Yes (live-cell compatible)[3] | No (endpoint) | No (endpoint) | Yes (live-cell compatible)[10] |
| Endogenous Protein | Yes (HiBiT with CRISPR)[6][7] | Yes | Yes | Possible, but less common and can be challenging |
| Quantitative | Highly Quantitative[6] | Semi-Quantitative to Quantitative | Quantitative | Quantitative[11] |
| Potential for Artifacts | Tagging can potentially influence protein stability[1][2] | Antibody specificity, loading controls | Antibody specificity, matrix effects | Overexpression artifacts, GFP stability can differ from the protein of interest[10] |
Experimental Workflows and Signaling Pathways
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Targeted Protein Degradation Pathway
This diagram illustrates the general mechanism of action for a PROTAC molecule, which is a common application for these degradation assays.
NanoBRET Assay Workflow
The following diagram outlines the key steps in performing a NanoBRET assay for protein degradation.
HiBiT Assay Workflow
This diagram details the experimental procedure for a HiBiT lytic protein degradation assay.
Detailed Experimental Protocols
Here we provide foundational protocols for the key assays discussed. Note that specific details may need to be optimized for your particular protein of interest and cell type.
NanoBRET™ Target Engagement Intracellular Assay Protocol (Degradation Application)
-
Cell Plating: Seed cells expressing the NanoLuc®-fusion protein into a 96-well plate at a density appropriate for your cell line and allow them to attach overnight.
-
Tracer and Compound Addition: Prepare dilutions of your degrader compound. Add the fluorescent tracer to the cells, followed by the addition of the degrader compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time course (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence on a plate reader capable of measuring donor and acceptor emission wavelengths (e.g., 460nm for NanoLuc® and 618nm for the acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio over time in the presence of the degrader compound compared to the vehicle control indicates protein degradation.
Nano-Glo® HiBiT Lytic Detection System Protocol
-
Cell Culture and Treatment: Plate cells with the HiBiT-tagged protein of interest in a 96-well plate and treat with the degrader compound at various concentrations and for different durations.[12]
-
Reagent Preparation: Prepare the Nano-Glo® HiBiT Lytic Reagent by mixing the LgBiT protein and substrate in the provided lytic buffer.
-
Cell Lysis and Signal Generation: Add the prepared reagent directly to the cells in the wells. This will lyse the cells and allow the LgBiT to complement with the HiBiT-tagged protein, generating a luminescent signal.
-
Incubation: Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.[12]
-
Measurement: Read the luminescence on a plate luminometer.
-
Data Analysis: Normalize the luminescence signal to a vehicle control. A decrease in signal indicates degradation of the HiBiT-tagged protein. Calculate parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
Western Blot Protocol for Protein Degradation
-
Cell Treatment and Lysis: Treat cells with the degrader compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[13]
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[12][14]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[12][14]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific to the target protein overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[12]
ELISA Protocol for Protein Degradation
-
Sample Preparation: Treat cells with the degrader compound, lyse them, and collect the supernatant.[15]
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein overnight at 4°C.[16]
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.[16]
-
Sample Incubation: Add the cell lysates to the wells and incubate for 2 hours at room temperature.[17]
-
Detection Antibody: Add a detection antibody (also specific to the target protein but at a different epitope) and incubate for 1-2 hours.[17]
-
Enzyme-Conjugated Secondary Antibody: Add an enzyme-conjugated secondary antibody and incubate for 1 hour.[16]
-
Substrate Addition and Measurement: Add the enzyme substrate and measure the absorbance using a microplate reader.[16]
-
Data Analysis: Generate a standard curve with known concentrations of the target protein to quantify the amount of protein in your samples.
GFP-Based Degradation Assay Protocol
-
Cell Line Generation: Create a stable cell line expressing the protein of interest fused to GFP.[11]
-
Cell Treatment: Treat the cells with the degrader compound.
-
Live-Cell Imaging or Flow Cytometry: Monitor the GFP signal over time using a live-cell imaging system or quantify the percentage of GFP-positive cells and their fluorescence intensity using a flow cytometer.[18]
-
Data Analysis: A decrease in GFP fluorescence intensity or the percentage of GFP-positive cells indicates protein degradation.[11] It is important to consider the half-life of the GFP tag itself, which can sometimes lead to an overestimation of the stability of the fusion protein.[10]
Conclusion
NanoBRET and HiBiT assays represent a significant advancement in the study of intracellular protein degradation, offering high sensitivity, a wide dynamic range, and the capability for real-time, live-cell measurements. While traditional methods like Western Blot and ELISA remain valuable for orthogonal validation, the throughput and quantitative nature of these bioluminescence-based technologies make them particularly well-suited for drug discovery and development, especially in the context of targeted protein degradation. The choice of the most appropriate assay will ultimately depend on the specific experimental goals, the nature of the target protein, and the available resources. This guide aims to provide the necessary information to make that decision with confidence.
References
- 1. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selvita.com [selvita.com]
- 6. Target Degradation [promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Methods for Quantitative Assessment of Protein Degradation | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 14. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 15. fn-test.com [fn-test.com]
- 16. Protein assay ELISA [qiagen.com]
- 17. ELISAプロトコル [sigmaaldrich.com]
- 18. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of PROTACs synthesized with flexible vs. rigid linkers
The linker in a Proteolysis-Targeting Chimera (PROTAC) is not a mere spacer but a critical determinant of its efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. The choice between a flexible or a rigid linker can dramatically alter the performance of a PROTAC. This guide provides a comparative analysis of PROTACs synthesized with flexible versus rigid linkers, supported by experimental data and detailed protocols to inform rational PROTAC design for researchers, scientists, and drug development professionals.
The fundamental role of the linker is to connect a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker's length, composition, and rigidity dictate the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a stable and productive ternary complex.[1][2][3]
The Great Divide: Flexible vs. Rigid Linkers
Flexible linkers, predominantly polyethylene glycol (PEG) and alkyl chains, have been widely used in early PROTAC design due to their synthetic accessibility and ability to confer favorable properties like solubility.[4][5] In contrast, rigid linkers, which incorporate structural elements like aromatic rings, piperazine moieties, or alkynes, offer the potential for enhanced potency and improved pharmacokinetic profiles through conformational pre-organization.[1][2][4]
Key Characteristics at a Glance
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings, Alkynes) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various protein-protein orientations, but may have an entropic penalty.[2] | Can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes.[1] |
| Potency & Efficacy | Potency is highly dependent on linker length and composition.[6][7] | Can achieve high potency, sometimes superior to flexible linkers, if the rigid conformation is optimal for ternary complex formation.[2] |
| Physicochemical Properties | PEG linkers enhance hydrophilicity and solubility.[4] Alkyl linkers are more hydrophobic, which can affect solubility but may improve cell permeability.[4][] | Can improve metabolic stability and other pharmacokinetic properties.[4][5] The inclusion of polar moieties like piperazine can enhance solubility.[2] |
| Synthetic Accessibility | Generally straightforward and allows for systematic variation in length.[2][4] | Can be more synthetically challenging to prepare.[1] |
| Selectivity | Selectivity can be influenced by the linker's ability to promote specific protein-protein interactions.[2] | The constrained conformation can lead to higher selectivity by disfavoring binding to off-target proteins.[9] |
Quantitative Comparison of PROTAC Performance
The following table summarizes representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| PROTAC Target | Linker Type | Linker Description | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Flexible (PEG) | 4-unit PEG linker | ~10 | >90 | HeLa | [2] |
| BRD4 | Rigid (Alkyne) | Phenyl-alkyne linker | <1 | >95 | 22Rv1 | [2] |
| Androgen Receptor (AR) | Flexible (Alkyl) | C8 alkyl chain | 10-100 | ~80 | LNCaP | [2] |
| Androgen Receptor (AR) | Rigid (Piperazine) | Piperazine-containing linker | <1 | >90 | VCaP | [2] |
| FLT3 | Flexible (PEG) | PEG-based linkers of varying lengths | Optimal length showed significant degradation | Not specified | MOLM-14 | [3] |
| BTK | Flexible (PEG) | Long PEG linker | 1-40 | Not specified | Ramos | [2] |
Signaling Pathways and Experimental Workflows
To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[10][11]
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Western Blot for PROTAC-Induced Degradation
Principle: Western blotting is a widely used technique to quantify the levels of a target protein in cells treated with a PROTAC.[10] The intensity of the protein band is proportional to the amount of protein present.
General Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[10]
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid-infused membrane, providing an indication of its passive transcellular permeability.[12][13][14]
General Protocol:
-
Preparation of Donor and Acceptor Plates: A multi-well plate with a filter membrane (the donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compound is added to the donor plate wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a specific period (e.g., 4-16 hours).
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
Principle: ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (binding affinity, stoichiometry, enthalpy, and entropy) of the interaction between the PROTAC, the target protein, and the E3 ligase.[1]
General Protocol:
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Loading the Instrument: Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument and the titrand (e.g., target protein and E3 ligase) into the sample cell.
-
Titration: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the thermodynamic parameters of the ternary complex formation.[1]
Conclusion
The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic accessibility and can improve solubility, rigid linkers may provide a pathway to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.[1] The choice between a flexible and a rigid linker is not always straightforward and often requires an empirical approach involving the synthesis and evaluation of a library of compounds.[15] A systematic evaluation of linker candidates using a combination of biophysical and cellular assays is paramount to understanding the structure-activity relationships that govern PROTAC efficiency.[1] The continued exploration of novel linker chemistries and a deeper understanding of the structural biology of ternary complexes will undoubtedly pave the way for the development of more potent and specific PROTACs for therapeutic intervention.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Permeability Assay - Profacgen [profacgen.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of BnO-PEG5-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper handling and disposal of BnO-PEG5-OH, a key reagent in various research and development applications, including its use as a PEG-based PROTAC linker. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C17H28O6 |
| Molecular Weight | 328.401 g/mol [1] |
| Appearance | Liquid[2] |
| Boiling Point | 437.2 ± 40.0 °C at 760 mmHg[1] |
| Density | 1.1 ± 0.1 g/cm³[1] |
| Flash Point | 218.2 ± 27.3 °C[1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions)[2] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may be harmful if swallowed or inhaled.[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat is required.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following disposal procedure is based on general best practices for chemical waste management. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, especially incompatible materials such as strong oxidizing agents.
-
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated items like pipette tips, gloves, and weighing paper, in a designated, leak-proof hazardous waste container.
-
A high-density polyethylene (HDPE) container is a suitable choice for this purpose.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Include the date of accumulation and the name of the responsible researcher or lab group.
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.
-
This area should be well-ventilated and away from general laboratory traffic.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Crucially, never dispose of this compound down the drain or in the regular trash.
-
Emergency Procedures for Spills
In the event of a this compound spill, follow these immediate steps:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the entire lab and alert your institution's emergency response team.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the liquid.
-
Collect: Carefully collect the absorbent material and any contaminated debris, and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting protocols.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
